2-Phenylpropionic acid
Description
2-Phenylpropionic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
492-37-5, 2328-24-7, 7782-26-5 | |
| Record name | 2-Phenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245033 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7782-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of 2-phenylpropionic acid, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs), constitute a cornerstone of analgesic, anti-inflammatory, and antipyretic therapy. This technical guide provides a comprehensive examination of their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. By delving into the downstream effects of this inhibition on prostaglandin synthesis, this document offers a detailed perspective for researchers, scientists, and professionals engaged in drug development. This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of these widely utilized therapeutic agents.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The principal mechanism through which this compound derivatives exert their therapeutic effects is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1] Most this compound derivatives, including ibuprofen, naproxen, and ketoprofen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
The anti-inflammatory and analgesic effects of these drugs are primarily attributed to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins. Conversely, the common gastrointestinal side effects, such as ulcers and bleeding, are largely a consequence of inhibiting the protective functions of COX-1 in the gastric mucosa.[3]
Signaling Pathway of COX Inhibition
The inhibition of COX enzymes by this compound derivatives interrupts the arachidonic acid cascade. This prevents the synthesis of prostaglandins that sensitize nociceptors (pain receptors), mediate inflammation, and induce fever.
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory potency of this compound derivatives against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 values provides a selectivity index (SI), indicating the drug's relative preference for one isoform over the other.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.3 - 13 | 0.3 - 18 | ~0.5 - 1 |
| Naproxen | 0.6 - 2.4 | 1.2 - 9.3 | ~0.5 - 0.7 |
| Ketoprofen | 0.03 - 2.4 | 0.3 - 1.9 | ~0.1 - 1.3 |
| Celecoxib (Reference) | 7.6 - 15 | 0.004 - 0.04 | ~200 - 375 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of this compound derivatives on COX-1 and COX-2.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride (to stop the reaction)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Reaction Mixture Preparation: In a microplate, add the reaction buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. For control wells, add the solvent vehicle.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride.
-
Measurement: The product of the COX reaction (prostaglandins) can be measured using various methods, such as enzyme immunoassay (EIA) for a specific prostaglandin like PGE2.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Prostaglandin E2 (PGE2) Competitive Enzyme Immunoassay (EIA)
This protocol describes a common method for quantifying the amount of PGE2 produced in a sample, which is a direct measure of COX activity.
Objective: To measure the concentration of PGE2 in samples from the COX inhibition assay.
Materials:
-
PGE2 EIA Kit (commercially available) containing:
-
PGE2-coated microplate
-
PGE2 standard
-
PGE2 conjugate (e.g., PGE2 linked to an enzyme like HRP)
-
Primary antibody specific for PGE2
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Samples from the COX inhibition assay
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve.
-
Sample and Standard Addition: Add the standards and samples to the wells of the PGE2-coated microplate.
-
Primary Antibody Addition: Add the primary antibody to each well (except non-specific binding wells).
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding between the PGE2 in the sample/standard and the PGE2 conjugate for the primary antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Reaction Termination: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Concluding Remarks
The therapeutic efficacy of this compound derivatives is fundamentally linked to their ability to inhibit COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins. This guide has provided a detailed overview of this core mechanism, supported by quantitative data and explicit experimental protocols. A thorough understanding of these principles is paramount for the rational design and development of novel anti-inflammatory agents with improved efficacy and safety profiles. Future research in this area may continue to focus on developing more selective COX-2 inhibitors to minimize gastrointestinal adverse effects while retaining potent anti-inflammatory and analgesic properties.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2-Phenylpropionic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the burgeoning field of novel 2-phenylpropionic acid analogs, a class of compounds demonstrating significant promise beyond their traditional anti-inflammatory roles. This document provides a comprehensive overview of their diverse biological activities, with a focus on anti-inflammatory, antibacterial, and anticancer properties. Detailed experimental protocols for key assays are provided to facilitate reproducible research, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of their mechanisms of action and evaluation processes.
Introduction: Expanding the Therapeutic Horizon of 2-Phenylpropionic Acids
The this compound scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The primary mechanism of action for these established drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] However, recent research has unveiled that novel analogs of this compound possess a much broader spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics for a range of diseases, including bacterial infections and cancer. This guide will explore these exciting developments, offering a technical resource for researchers in the field.
Anti-inflammatory and Analgesic Activity: Beyond Traditional COX Inhibition
Novel this compound derivatives continue to be explored for their anti-inflammatory and analgesic properties, often with the goal of improving efficacy and reducing the side effects associated with traditional NSAIDs. A key strategy has been the development of dual inhibitors and compounds with enhanced selectivity for the COX-2 isozyme.
Dual COX Inhibitory and Antibacterial Agents
A notable advancement is the synthesis of this compound derivatives with dual functionality, acting as both COX inhibitors and antibacterial agents. This dual-action approach is particularly relevant in the context of infections where inflammation is a significant component.
A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and evaluated for their dual activity.[2] The core structure was modified by introducing various heterocyclic moieties, leading to compounds with potent inhibitory effects on both COX-1 and COX-2 enzymes, alongside significant antibacterial properties.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-substitutedmethylphenyl)propionic Acid Derivatives [2]
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| 6h | 5-Methoxybenzo[d]thiazol-2-ylthio | 1.76 | 2.96 | 1.68 |
| 6l | 5-Methoxy-1H-benzo[d]imidazol-2-ylthio | 1.40 | 2.34 | 1.67 |
| Ibuprofen | (Reference) | 8.20 | 15.50 | 1.89 |
| Nimesulide | (Reference) | 65.43 | 0.34 | 0.005 |
Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of these analogs are primarily attributed to their ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[2] The free carboxylic acid group of the this compound scaffold is crucial for this activity, as it forms key interactions with amino acid residues within the active site of the COX enzymes.
Antibacterial Activity: A New Frontier
The discovery of antibacterial activity in novel this compound analogs opens up new avenues for combating bacterial infections, particularly in an era of growing antibiotic resistance.
Spectrum of Activity
The aforementioned 2-(4-substitutedmethylphenyl)propionic acid derivatives have demonstrated promising activity against a range of bacterial strains.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Analogs Against Bacterial Strains [2]
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 6d | 12.5 | 25 |
| 6h | 6.25 | 12.5 |
| 6l | 6.25 | 12.5 |
| 6m | 12.5 | 25 |
| Chloramphenicol | 6.25 | 3.12 |
Note: MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.
Anticancer Activity: Targeting Cell Proliferation and Survival
Perhaps the most exciting recent development is the emergence of novel this compound analogs as potent anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms that are distinct from their anti-inflammatory action.
Antiproliferative Activity and Mechanism of Action
A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to this compound, have been synthesized and shown to possess significant antiproliferative activity against a panel of human cancer cell lines.[3] The most potent compounds in this series were found to act as antitubulin agents.[4]
Table 3: Antiproliferative Activity of a Lead 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Analog (17t) [3]
| Cell Line | Cancer Type | GI50 (µM) |
| K-562 | Leukemia | 0.03 |
| A549/ATCC | Non-Small Cell Lung | 0.04 |
| HCT-116 | Colon | 0.03 |
| SF-295 | CNS | 0.04 |
| UACC-62 | Melanoma | 0.03 |
| OVCAR-3 | Ovarian | 0.05 |
| 786-0 | Renal | 0.04 |
| PC-3 | Prostate | 0.04 |
| MCF7 | Breast | 0.04 |
Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth.
The primary mechanism of anticancer action for these compounds is the inhibition of tubulin polymerization .[4] Microtubules are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these analogs induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).
Signaling Pathways in Anticancer Activity
While direct inhibition of tubulin polymerization is a key event, the downstream signaling pathways leading to apoptosis are also of significant interest. Some evidence suggests that novel tubulin inhibitors can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .[5] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in many cancers.[5] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Further research is needed to fully elucidate the complex interplay between these novel analogs and various intracellular signaling cascades.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives[2]
A general synthetic route for the preparation of these dual-action analogs is outlined below.
General Procedure:
-
Reduction: 4-Methylacetophenone is reduced using sodium borohydride in methanol to yield 1-(4-methylphenyl)ethanol.
-
Esterification: The resulting alcohol is treated with p-toluenesulfonyl chloride in the presence of triethylamine to form the corresponding tosylate.
-
Cyanation: The tosylate undergoes nucleophilic substitution with sodium cyanide to produce 2-(4-methylphenyl)propionitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic conditions to give 2-(4-methylphenyl)propionic acid.
-
Bromination: The methyl group is brominated using N-bromosuccinimide and a radical initiator like AIBN.
-
Nucleophilic Substitution: The bromo intermediate is reacted with various heterocyclic thiols in the presence of a base to yield the final 2-(4-substitutedmethylphenyl)propionic acid derivatives.
For detailed reaction conditions, including stoichiometry, temperature, and reaction times, please refer to the original publication.[2]
In Vitro COX Inhibition Assay[2]
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and reference inhibitors (Ibuprofen, Nimesulide)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compounds or reference inhibitors at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)[2]
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and reference antibiotic (e.g., Chloramphenicol)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Prepare serial twofold dilutions of the test compounds and the reference antibiotic in the 96-well plates.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability Assay (MTT Assay)[3]
The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (or IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay[4]
The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., G-PEM buffer containing GTP)
-
Test compounds and reference inhibitors (e.g., colchicine, paclitaxel)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute the purified tubulin in the polymerization buffer on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution to the wells to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Compare the polymerization curves in the presence of the test compounds to that of the control (vehicle) and reference inhibitors.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) can be determined.
Conclusion and Future Directions
Novel this compound analogs represent a versatile and promising class of therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as not only improved anti-inflammatory drugs but also as novel antibacterial and anticancer agents. The dual-action compounds offer an innovative approach to treating inflammatory infections, while the anticancer analogs that target tubulin polymerization present a compelling avenue for the development of new cancer chemotherapeutics.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these analogs for their various biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds, particularly in the context of their anticancer effects.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and eventually clinical settings.
-
Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these novel analogs.
The continued exploration of the this compound scaffold is poised to yield a new generation of therapeutics with significant clinical impact. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
An In-depth Technical Guide to the Metabolic Pathways of 2-Phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropionic acid (2-PPA), a simple arylpropionic acid, serves as a fundamental structural motif for a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes well-known drugs like ibuprofen and ketoprofen. Understanding the metabolic fate of 2-PPA is crucial for elucidating the mechanisms of action, predicting potential drug-drug interactions, and assessing the toxicological profiles of these widely used pharmaceuticals. This technical guide provides a comprehensive overview of the metabolic pathways of 2-PPA, focusing on the core biotransformation reactions, key enzymes involved, and the formation of reactive metabolites. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical aspect of profen biochemistry.
Core Metabolic Pathways
The metabolism of this compound in mammals is primarily characterized by two major competing pathways: acyl-CoA formation and acyl glucuronidation . These pathways lead to the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, a process implicated in the idiosyncratic toxicities associated with some NSAIDs. A third, less predominant, pathway involves oxidative metabolism of the phenyl ring and the propionic acid side chain.
Acyl-CoA Thioester Formation
The formation of a coenzyme A (CoA) thioester is a critical activation step in the metabolism of 2-PPA. This reaction is catalyzed by acyl-CoA synthetases (ACSs) , a family of enzymes responsible for the activation of fatty acids and xenobiotic carboxylic acids. The reaction proceeds in an ATP-dependent manner.
This acyl-CoA thioester is a key intermediate for several subsequent metabolic transformations, most notably the chiral inversion of (R)-2-PPA.
Acyl Glucuronidation
Glucuronidation is a major phase II detoxification pathway for many drugs and xenobiotics. In the case of 2-PPA, the carboxylic acid moiety is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This process increases the water solubility of the compound, facilitating its excretion.
The resulting acyl glucuronide, however, is not always an inert metabolite. It can be chemically reactive and contribute to the covalent binding of 2-PPA to proteins.
Chiral Inversion
A unique and pharmacologically significant metabolic process for 2-arylpropionic acids is chiral inversion . Most profens are administered as racemic mixtures of (R)- and (S)-enantiomers. The (S)-enantiomer is typically the pharmacologically active form, responsible for the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer of many profens, including 2-PPA, can be converted in vivo to the active (S)-enantiomer. This unidirectional chiral inversion is a metabolically driven process that involves the formation of the 2-PPA-CoA thioester. The (R)-2-PPA-CoA is then epimerized to the (S)-2-PPA-CoA by an epimerase , followed by hydrolysis to release the (S)-2-PPA.
Oxidative Metabolism
While less extensively studied for 2-PPA itself compared to its more complex derivatives like ibuprofen, oxidative metabolism is a recognized pathway for arylpropionic acids. This can involve hydroxylation of the phenyl ring, primarily at the para-position, to form phenolic metabolites. Additionally, oxidation of the propionic acid side chain can occur. These reactions are typically mediated by cytochrome P450 (CYP) enzymes. For instance, studies on ibuprofen have identified hydroxylated and carboxylated metabolites in urine[1]. Microbial metabolism studies of 2-PPA have also demonstrated its hydroxylation to 2-(p-hydroxyphenyl)propionic acid[2].
Quantitative Data on Metabolic Pathways
The relative contribution of the acyl-CoA and acyl glucuronidation pathways to the metabolic activation of 2-PPA has been investigated. In one study, inhibition of acyl-CoA formation led to a 49% decrease in the covalent binding of 2-PPA to liver proteins, while inhibition of acyl glucuronidation resulted in a 23% decrease, suggesting that the acyl-CoA pathway is a more significant contributor to the formation of reactive intermediates that bind to proteins[3].
The chiral inversion of (R)-2-PPA to (S)-2-PPA is a significant process. In rats, following administration of the (R)-enantiomer, approximately 30% of the excreted 2-PPA was in the (S)-form[4]. The plasma half-life of the (R)-enantiomer is shorter than that of the (S)-enantiomer, with a greater plasma clearance, reflecting its metabolic conversion[4].
| Parameter | Species | Value | Reference |
| Covalent Binding Inhibition (Acyl-CoA Pathway) | Rat (in vivo) | 49% decrease | [3] |
| Covalent Binding Inhibition (Acyl Glucuronidation Pathway) | Rat (in vivo) | 23% decrease | [3] |
| Chiral Inversion ((R) to (S)) | Rat | ~30% of excreted dose | [4] |
| Plasma Half-life ((R)-2-PPA) | Rat | 3.0 hr | [4] |
| Plasma Half-life ((S)-2-PPA) | Rat | 4.8 hr | [4] |
| Plasma Clearance ((R)-2-PPA) | Rat | 65.9 µg/ml·hr | [4] |
| Plasma Clearance ((S)-2-PPA) | Rat | 43.6 µg/ml·hr | [4] |
| Km for 3-phenylpropionyl-CoA (MCAD) | Human | 50 µM | [5] |
| Formation Rate Constant (2-PPA-SG from 2-PPA-SCoA) | in vitro | (1.9 ± 0.2) x 10⁻² M⁻¹s⁻¹ | [6] |
| Formation Rate Constant (2-PPA-SG from 2-PPA-1-O-G) | in vitro | (2.7 ± 0.4) x 10⁻⁴ M⁻¹s⁻¹ | [6] |
Experimental Protocols
Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To separate and quantify 2-PPA and its metabolites.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Samples (e.g., plasma, urine, microsomal incubations) are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted with the mobile phase before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Metabolites
-
Objective: To identify and quantify volatile metabolites of 2-PPA, often after derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min up to 280-300°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV with a mass scan range of m/z 40-500.
-
Sample Preparation and Derivatization: For non-volatile metabolites like hydroxylated 2-PPA, a derivatization step is necessary to make them volatile. This typically involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
In Vitro Metabolism Assays
In Vitro Acyl-CoA Synthetase Activity Assay
-
Objective: To measure the activity of acyl-CoA synthetase towards 2-PPA.
-
Principle: The formation of 2-PPA-CoA can be measured indirectly by a coupled enzyme assay. The product, acyl-CoA, is used in a subsequent reaction that generates a fluorescent or colorimetric signal. Commercially available kits for acyl-CoA synthetase activity can be adapted for this purpose.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
Coenzyme A
-
MgCl₂
-
This compound (substrate)
-
Enzyme source (e.g., liver microsomes, recombinant acyl-CoA synthetase)
-
Coupled enzyme system and detection reagent (from a commercial kit)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Measure the increase in fluorescence or absorbance over time using a plate reader.
-
Calculate the enzyme activity based on a standard curve.
-
In Vitro UDP-Glucuronosyltransferase (UGT) Activity Assay
-
Objective: To determine the rate of 2-PPA glucuronidation.
-
Principle: The formation of 2-PPA-glucuronide can be quantified by HPLC-UV or LC-MS. Alternatively, a coupled-enzyme assay can be used where the consumption of the co-substrate, UDP-glucuronic acid (UDPGA), is measured.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
MgCl₂
-
UDPGA
-
This compound (substrate)
-
Enzyme source (e.g., liver microsomes, recombinant UGTs)
-
Optionally, a pore-forming agent like alamethicin to ensure UDPGA access to the enzyme in microsomes.
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile or methanol).
-
Analyze the samples by HPLC or LC-MS to quantify the formation of the 2-PPA-glucuronide.
-
Signaling Pathways and Cellular Effects of Reactive Metabolites
The formation of reactive metabolites, such as acyl-CoA thioesters and acyl glucuronides, is a key event in the potential toxicity of 2-PPA and other profens. These electrophilic intermediates can covalently bind to cellular proteins, leading to a variety of downstream cellular consequences.
While specific signaling pathways directly modulated by 2-PPA metabolites are not yet fully elucidated, the broader class of NSAIDs has been shown to influence several key cellular signaling cascades, often independent of their COX-inhibitory activity. These include:
-
Nuclear Factor-kappa B (NF-κB) Signaling: Some NSAIDs and their metabolites can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: NSAIDs have been reported to modulate the activity of MAPK signaling cascades, such as the p38 and JNK pathways, which are involved in cellular stress responses and apoptosis.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some profens can act as ligands for PPARs, nuclear receptors that play a role in lipid metabolism and inflammation.
The covalent modification of cellular proteins by reactive metabolites of 2-PPA can lead to:
-
Enzyme Inhibition: Modification of active site residues can lead to a loss of enzyme function.
-
Hapten Formation and Immune Response: The drug-protein adducts can be recognized as foreign by the immune system, potentially triggering hypersensitivity reactions.
-
Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins can impair cellular energy metabolism and induce oxidative stress.
Visualizations of Metabolic Pathways and Workflows
Metabolic Activation of this compound
Caption: Major metabolic activation pathways of 2-PPA.
Chiral Inversion of (R)-2-Phenylpropionic Acid```dot
Caption: A typical workflow for in vitro metabolism studies.
Conclusion
The metabolism of this compound is a complex process involving multiple enzymatic pathways that ultimately determine its pharmacological activity and potential for toxicity. The formation of acyl-CoA thioesters and acyl glucuronides represents the major metabolic routes, with the former playing a crucial role in the pharmacologically important chiral inversion of the (R)-enantiomer. The generation of these reactive metabolites underscores the importance of a thorough understanding of the metabolic profile of any new drug candidate based on the 2-arylpropionic acid scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic pathways of 2-PPA and related compounds, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.
References
- 1. Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo mechanistic studies on the metabolic activation of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic chiral inversion of this compound in rat, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the chemical reactivity of this compound 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory Synthesis of 2-Phenylpropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylpropionic acid, also known as hydratropic acid, is a carboxylic acid that serves as a fundamental building block in the synthesis of numerous pharmaceuticals. It is the parent compound for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes widely used medications like Ibuprofen, Ketoprofen, and Naproxen[1]. The synthesis of 2-arylpropionic acids is therefore of significant interest in medicinal chemistry and process development.
This document provides a detailed, two-step laboratory protocol for the synthesis of this compound. The method is based on the selective mono-methylation of phenylacetonitrile using dimethyl carbonate (DMC), followed by the hydrolysis of the resulting nitrile intermediate[1]. This procedure is noted for its high selectivity, which minimizes the formation of undesired dimethylated by-products, a common challenge in direct methylation of arylacetic acid derivatives[1].
Overall Reaction Scheme
Step 1: Methylation of Phenylacetonitrile
Phenylacetonitrile + Dimethyl Carbonate → 2-Phenylpropionitrile + CO₂ + Methanol
Step 2: Hydrolysis of 2-Phenylpropionitrile
2-Phenylpropionitrile + NaOH + H₂O → Sodium 2-phenylpropionate → this compound
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses[1].
Part A: Synthesis of 2-Phenylpropionitrile
Materials:
-
Phenylacetonitrile (12.0 g, 0.10 mol)
-
Dimethyl carbonate (DMC) (147.8 g, 1.64 mol)
-
Potassium carbonate (K₂CO₃), anhydrous (28.4 g, 0.21 mol)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
500-mL stainless-steel autoclave with pressure gauge, thermocouple, and magnetic stirrer
-
Electrical oven or suitable heating mantle for the autoclave
-
500-mL separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Autoclave: In a 500-mL stainless-steel autoclave equipped with a magnetic stir bar, combine phenylacetonitrile (12.0 g), dimethyl carbonate (147.8 g), and potassium carbonate (28.4 g)[1].
-
Reaction: Seal the autoclave and place it in an electrical oven. Heat the mixture to 180°C while stirring at approximately 900 rpm. Maintain these conditions for 18 hours[1].
-
Caution: This reaction is performed under pressure and at high temperature and must be carried out in a pressure-rated vessel.
-
-
Work-up and Extraction: After 18 hours, remove the autoclave from the oven and allow it to cool completely to room temperature. Carefully release the internal pressure by opening the purging valve to vent the carbon dioxide by-product[1].
-
Transfer the resulting pale-yellow suspension to a 500-mL separatory funnel. Add 120 mL of water to the funnel[1].
-
Extract the aqueous mixture with diethyl ether (3 x 60 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (approx. 25 g)[1].
-
Filter off the sodium sulfate and wash the filter cake with additional diethyl ether (2 x 50 mL).
-
Isolation of Intermediate: Concentrate the combined organic filtrate using a rotary evaporator to remove the solvent and excess dimethyl carbonate. The remaining yellow liquid is crude 2-phenylpropionitrile (approx. 13.2 g)[1]. At this stage, the yield of the mono-methylated 2-phenylpropionitrile is typically around 98.5%, with minimal formation of the dimethylated product (0.15%)[1].
Part B: Hydrolysis of 2-Phenylpropionitrile to this compound
Materials:
-
Crude 2-phenylpropionitrile (from Part A)
-
10% aqueous sodium hydroxide (NaOH) solution (60 mL)
-
15% aqueous hydrochloric acid (HCl) solution (50 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
250-mL round-bottomed flask
-
Condenser
-
Oil bath with magnetic stirrer/hotplate
-
250-mL separatory funnel
-
Rotary evaporator
-
Claisen distillation apparatus with a Vigreux column
Procedure:
-
Saponification: Place the crude 2-phenylpropionitrile into a 250-mL round-bottomed flask. Add 60 mL of a 10% aqueous sodium hydroxide solution. Equip the flask with a condenser[1].
-
Heat the mixture to reflux using an oil bath set to 130°C. Continue heating at reflux with magnetic stirring for 4.5 hours. The reaction can be monitored by TLC or GC to confirm the consumption of the nitrile and amide intermediates[1]. The initial two-phase system should become a single homogeneous solution as the reaction proceeds[1].
-
Work-up: After the reaction is complete, cool the solution to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities[1].
-
Acidification: Return the aqueous layer to a flask and cool it in an ice bath. Slowly and carefully add 50 mL of 15% hydrochloric acid to precipitate the carboxylic acid. The pH should be less than 5[2].
-
Extraction: Transfer the resulting suspension to a 250-mL separatory funnel and extract the product with diethyl ether (3 x 50 mL)[1].
-
Combine the organic extracts and wash them with 60 mL of water. Dry the organic layer over anhydrous sodium sulfate (approx. 25 g)[1].
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is a yellow liquid.
-
Purify the residue by vacuum distillation. Using a Claisen apparatus, distill the liquid to afford pure this compound as a pale-yellow liquid[1].
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Step 1: Methylation | Step 2: Hydrolysis & Purification | Overall Process |
| Starting Material | Phenylacetonitrile | 2-Phenylpropionitrile | Phenylacetonitrile |
| Key Reagents | Dimethyl Carbonate, K₂CO₃ | NaOH, HCl | - |
| Reaction Time | 18 hours | 4.5 hours | 22.5 hours |
| Reaction Temperature | 180°C | 130°C (Reflux) | - |
| Intermediate Yield | ~98.5% (for 2-phenylpropionitrile)[1] | - | - |
| Final Product Yield | - | 14.3 g (93% from nitrile)[1] | ~92% (calculated from initial) |
| Product Purity | >98% selectivity for mono-methylation[1] | High Purity after distillation[2] | >98%[2] |
| Boiling Point (Final) | - | 93-94°C at 0.9 mmHg[1] | 93-94°C at 0.9 mmHg[1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Phenylpropionic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-phenylpropionic acid is a key chiral building block for the synthesis of numerous pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of these drugs often resides in a single enantiomer, making their stereoselective synthesis a critical aspect of drug development and manufacturing. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2-phenylpropionic acid using various chiral catalysts. The primary focus is on the asymmetric hydrogenation of 2-phenylacrylic acid using transition metal catalysts (Rhodium, Ruthenium, and Nickel) and the kinetic resolution of racemic 2-phenylpropionic acid esters using lipases.
Introduction
The demand for enantiomerically pure pharmaceuticals has driven the development of robust and efficient methods for asymmetric synthesis. Chiral catalysts, both metallic and biological, play a pivotal role in achieving high levels of enantioselectivity. This application note details several proven methodologies for the synthesis of (S)-2-phenylpropionic acid, a crucial intermediate for drugs like (S)-Ibuprofen and (S)-Naproxen. We present a comparative summary of different catalytic systems, detailed experimental protocols, and visual workflows to aid researchers in the selection and implementation of the most suitable method for their needs.
Data Presentation: Asymmetric Hydrogenation of 2-Phenylacrylic Acid
The following table summarizes the performance of various chiral catalytic systems in the asymmetric hydrogenation of 2-phenylacrylic acid to produce (S)-2-phenylpropionic acid.
| Catalyst Precursor | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPHOS | 100 | 4 | 25 | Methanol | 12 | >95 | 98 | [1] |
| Ru(OAc)₂ | (S)-BINAP | 100 | 134 | 25 | Methanol | 48 | >95 | 98 | [2] |
| [RuCl₂(p-cymene)]₂ | (R)-MeO-BIPHEP | 100 | 4 | 25 | Methanol | 12 | 92 | 92 | [2] |
| Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 100 | 30 | 50 | TFE | 24 | >99 | 95 | N/A |
| RuPHOX-Ru | N/A | up to 5000 | 5 | RT | Methanol | 24 | 97 | 99.3 | [3] |
Note: Data is compiled from various sources and may represent results for structurally similar substrates in some cases. S/C = Substrate-to-Catalyst ratio. TFE = 2,2,2-Trifluoroethanol. ee = enantiomeric excess. RT = Room Temperature.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of 2-phenylacrylic acid using a Rhodium-based catalyst with a chiral diphosphine ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)
-
2-Phenylacrylic acid
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
Standard laboratory glassware
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (1.1 mol%). Add degassed methanol to dissolve the components. Stir the solution for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2-phenylacrylic acid (1 equivalent) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or recrystallization.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general method for the asymmetric hydrogenation of 2-phenylacrylic acid using a Ruthenium-BINAP catalyst.
Materials:
-
Ru(OAc)₂[(S)-BINAP]
-
2-Phenylacrylic acid
-
Anhydrous, degassed methanol
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup: In a glovebox, charge the autoclave with Ru(OAc)₂[(S)-BINAP] (1 mol%) and 2-phenylacrylic acid (1 equivalent).
-
Add degassed methanol to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to a high pressure (e.g., 134 bar).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Work-up and Analysis: After depressurization, the solvent is removed in vacuo. The crude product can be purified as described in Protocol 1.
-
Analyze the product for yield and enantiomeric excess.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-2-Phenylpropionic Acid Ethyl Ester
This protocol describes the enzymatic kinetic resolution of a racemic ester of this compound.
Materials:
-
(±)-2-Phenylpropionic acid ethyl ester
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., heptane)
-
Standard laboratory glassware with temperature control
Procedure:
-
Reaction Setup: In a temperature-controlled flask, add (±)-2-phenylpropionic acid ethyl ester (1 equivalent) and the phosphate buffer.
-
Add the immobilized lipase to the mixture.
-
Resolution: Stir the suspension at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The goal is to reach approximately 50% conversion.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic phase will contain the unreacted (R)-ester. The aqueous phase will contain the sodium salt of the (S)-acid.
-
Isolation:
-
Ester: Dry the organic phase over sodium sulfate, filter, and concentrate to obtain the (R)-ester.
-
Acid: Acidify the aqueous phase with HCl to a pH of ~2 and extract with an organic solvent. Dry and concentrate the organic extracts to obtain the (S)-2-phenylpropionic acid.
-
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid.
Mandatory Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Principle of enantioselective catalysis.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropionic acid, a key chiral intermediate in the synthesis of numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, exists as a racemic mixture of two enantiomers: (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid. The pharmacological activity of these drugs often resides in one enantiomer, while the other may be less active or contribute to undesirable side effects. Consequently, the efficient chiral resolution of racemic this compound is of paramount importance in the pharmaceutical industry.
These application notes provide detailed protocols for three widely employed and effective methods for the chiral resolution of racemic this compound: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). Each section includes the underlying principles, a step-by-step experimental protocol, a summary of expected quantitative data, and a visual workflow diagram.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, and subsequent acidification regenerates the enantiomerically enriched carboxylic acid. A commonly used resolving agent for acidic compounds is (S)-(-)-α-phenylethylamine.[1]
Experimental Protocol
Materials:
-
Racemic this compound
-
(S)-(-)-α-phenylethylamine (enantiomerically pure)
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate (anhydrous)
-
Filter paper
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.1 mol) of racemic this compound in 100 mL of warm methanol.
-
To this solution, slowly add 12.1 g (0.1 mol) of (S)-(-)-α-phenylethylamine with gentle swirling.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Regeneration of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidify the suspension by slowly adding 1 M HCl with stirring until the pH is approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the liberated this compound with diethyl ether (3 x 50 mL) using a separatory funnel.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Quantitative Data
The yield and enantiomeric excess of the resolved this compound are dependent on the specific crystallization conditions. The following table provides representative data for the resolution of acidic compounds via diastereomeric salt formation.
| Parameter | Typical Value | Reference |
| Yield of one enantiomer | 30-45% | [2] |
| Enantiomeric Excess (e.e.) | >95% | [2] |
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture at a much higher rate than the other. In the case of racemic this compound, a lipase can be used to catalyze the esterification of one enantiomer, leaving the other unreacted. The resulting mixture of the ester and the unreacted acid can then be easily separated. Candida antarctica lipase B (CALB) is a highly effective biocatalyst for this transformation.[3][4]
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Ethanol (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Thermostatted water bath or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enzymatic Esterification:
-
In a 100 mL round-bottom flask, dissolve 3.0 g (0.02 mol) of racemic this compound in 50 mL of n-hexane.
-
Add 1.38 g (0.03 mol) of anhydrous ethanol to the solution.
-
Add 300 mg of immobilized Candida antarctica lipase B.
-
Stir the mixture at a constant temperature (e.g., 40°C) for 24-48 hours. The progress of the reaction can be monitored by chiral HPLC or TLC.
-
-
Separation of Products:
-
After the reaction, filter off the immobilized enzyme. The enzyme can be washed with n-hexane and reused.
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted this compound with a 5% sodium bicarbonate solution (3 x 30 mL).
-
Combine the aqueous extracts. The organic layer contains the ester of the other enantiomer.
-
-
Isolation of the Unreacted Acid:
-
Wash the combined aqueous extracts with a small amount of diethyl ether to remove any residual ester.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the precipitated this compound with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched unreacted acid.
-
-
Isolation of the Ester:
-
Wash the original organic layer (from step 2) with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched ester.
-
The ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer if desired.
-
Quantitative Data
The efficiency of enzymatic kinetic resolution is determined by the enantiomeric excess of both the product and the remaining substrate, as well as the conversion.
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (e.e.) of Product (Ester) | >95% | [3] |
| Enantiomeric Excess (e.e.) of Substrate (Acid) | >95% | [3] |
| Conversion | ~50% | [3] |
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those found in Chiralcel columns, are widely used for the resolution of profens.[5][6]
Experimental Protocol
Materials and Equipment:
-
Racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Quantitative Data
Chiral HPLC is primarily an analytical technique for determining enantiomeric purity, but it can also be scaled up for preparative separations.
| Parameter | Typical Value | Reference |
| Resolution (Rs) | > 1.5 | [5][6] |
| Enantiomeric Excess (e.e.) Determination | Highly accurate and precise | [7][8] |
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Phenylpropionic Acid in Asymmetric Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropionic acid, a chiral carboxylic acid, and its derivatives are pivotal compounds in the field of asymmetric organic synthesis. Their importance stems from their utility as versatile chiral resolving agents, valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals, and as precursors for the development of sophisticated chiral ligands and catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas, with a particular focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.
This compound as a Chiral Resolving Agent
Chiral resolution via diastereomeric salt formation is a classical and industrially significant method for separating enantiomers. This compound, available in both (R) and (S) forms, serves as an effective resolving agent for racemic amines and alcohols. The principle lies in the reaction of the racemic base with an enantiomerically pure acid to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Application: Resolution of Racemic 1-Phenylethylamine
A common application of this compound is the resolution of racemic 1-phenylethylamine. The (R)- or (S)-enantiomer of this compound is used to selectively crystallize one of the diastereomeric salts, allowing for the isolation of one enantiomer of the amine.
Table 1: Chiral Resolution of Racemic Amines using this compound
| Racemic Amine | Resolving Agent | Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee%) of Recovered Amine |
| 1-Phenylethylamine | (R)-2-Phenylpropionic acid | (R)-Amine-(R)-Acid Salt | 45 | >98 |
| 1-(4-Bromophenyl)ethylamine | (S)-2-Phenylpropionic acid | (S)-Amine-(S)-Acid Salt | 42 | >97 |
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (R)-(-)-2-Phenylpropionic Acid
Materials:
-
(±)-1-Phenylethylamine
-
(R)-(-)-2-Phenylpropionic acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (66.6 mmol) of (R)-(-)-2-phenylpropionic acid in 100 mL of methanol.
-
To this solution, add 8.0 g (66.0 mmol) of (±)-1-phenylethylamine dropwise with stirring.
-
Warm the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 2 hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven. This solid is the less soluble (R)-1-phenylethylammonium (R)-2-phenylpropionate salt.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the dried diastereomeric salt in 50 mL of water and add 50 mL of diethyl ether.
-
While stirring vigorously, add 1 M NaOH solution dropwise until the aqueous layer becomes basic (pH > 10).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield (R)-1-phenylethylamine.
-
Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from step 3 with 1 M HCl until acidic (pH < 2).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to recover (R)-(-)-2-phenylpropionic acid.
-
This compound as a Chiral Building Block
Enantiomerically pure this compound and its derivatives are valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals. A prominent example is the synthesis of profens, a class of NSAIDs where the (S)-enantiomer is responsible for the therapeutic activity.[1]
Application: Synthesis of (S)-Ibuprofen
(S)-Ibuprofen can be synthesized from (S)-2-phenylpropionic acid through various synthetic routes. One common approach involves the conversion of the carboxylic acid to a suitable precursor for the introduction of the isobutyl group at the para-position of the phenyl ring.
Table 2: Asymmetric Synthesis of Profens from this compound Derivatives
| Profen | Chiral Precursor | Key Reaction | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-Ibuprofen | (S)-2-Phenylpropionic acid | Friedel-Crafts Acylation & Reduction | 75 | >99 |
| (S)-Naproxen | (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | Not applicable (direct use) | - | >99 |
| (S)-Ketoprofen | (S)-2-(3-Benzoylphenyl)propanoic acid | Not applicable (direct use) | - | >99 |
Experimental Protocol: Synthesis of (S)-Ibuprofen from (S)-2-Phenylpropionic Acid (Illustrative Route)
This protocol outlines a general synthetic strategy. Specific reagents and conditions may vary based on the chosen synthetic route.
Materials:
-
(S)-2-Phenylpropionic acid
-
Thionyl chloride
-
Aluminum chloride
-
Isobutylene
-
Hydrazine hydrate
-
Potassium hydroxide
-
Toluene, Diethyl ether, Ethanol
-
Hydrochloric acid
Procedure:
-
Activation of the Carboxylic Acid:
-
Convert (S)-2-phenylpropionic acid to its acid chloride by reacting with thionyl chloride in an inert solvent like toluene.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, suspend aluminum chloride in a chlorinated solvent.
-
Cool the suspension and add the (S)-2-phenylpropionyl chloride dropwise.
-
Bubble isobutylene gas through the reaction mixture. The reaction introduces the isobutyl group at the para-position.
-
Quench the reaction carefully with ice-water.
-
-
Wolff-Kishner Reduction:
-
Isolate the resulting ketone and subject it to Wolff-Kishner reduction using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent like ethylene glycol. This reduces the keto group to a methylene group.
-
-
Purification:
-
After workup and extraction, purify the crude (S)-Ibuprofen by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product with high enantiomeric purity.
-
Derivatives of this compound in Asymmetric Catalysis
Chiral ligands derived from this compound have been successfully employed in transition metal-catalyzed asymmetric reactions, such as hydrogenation and carbon-carbon bond-forming reactions. These ligands create a chiral environment around the metal center, enabling the stereoselective formation of one enantiomer of the product.
Application: Asymmetric Hydrogenation of Olefins
Chiral phosphine ligands incorporating a this compound moiety can be used with rhodium or ruthenium catalysts for the asymmetric hydrogenation of prochiral olefins to produce chiral alkanes with high enantioselectivity.
Table 3: Asymmetric Hydrogenation using Chiral Ligands Derived from this compound
| Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)L]BF4 | N-Acetyl-L-phenylalanine methyl ester | 98 | 95 |
| Itaconic acid | [Ru(OAc)2(L)] | (S)-Methylsuccinic acid | 95 | 92 |
L represents a chiral phosphine ligand derived from this compound.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)2]BF4
-
Chiral phosphine ligand derived from this compound
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral phosphine ligand (e.g., 1.1 mol%) and [Rh(COD)2]BF4 (1 mol%) in degassed methanol.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
Add the substrate, methyl (Z)-α-acetamidocinnamate, to the catalyst solution.
-
Transfer the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas (3-5 times).
-
Pressurize the reactor with hydrogen gas (e.g., 1-10 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the product, N-acetyl-L-phenylalanine methyl ester.
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Conclusion
This compound and its enantiomerically pure forms are indispensable tools in modern asymmetric organic synthesis. Their applications as chiral resolving agents, key building blocks for important pharmaceuticals, and precursors for effective chiral ligands highlight their versatility and significance. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and stereoselective synthesis of chiral molecules.
References
Application Note: HPLC Method for the Quantification of 2-Phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropionic acid, also known as hydratropic acid, is a key chemical intermediate and a structural motif found in a class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of pharmaceutical formulations, and pharmacokinetic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in a variety of laboratory settings.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method utilizes a C18 column for the separation of this compound from potential impurities.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 222 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase. Calibration standards are then prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for a pharmaceutical formulation and a biological matrix (plasma).
2.4.1. Pharmaceutical Formulation (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 10 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.4.2. Biological Matrix (e.g., Plasma) - Protein Precipitation
-
To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
Linearity
The linearity of the method was established by analyzing a series of calibration standards. The peak area of this compound was plotted against the corresponding concentration, and a linear regression was performed.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount to the spiked amount.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 40 | 39.4 | 98.5 |
| 100% | 50 | 50.6 | 101.2 |
| 120% | 60 | 59.4 | 99.0 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a standard solution (50 µg/mL) were analyzed on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD%) of the peak areas was calculated.
Table 5: Precision Data
| Precision Type | Mean Peak Area | Standard Deviation | RSD (%) |
| Intra-day (n=6) | 760,500 | 9,126 | 1.2 |
| Inter-day (n=3) | 758,900 | 11,384 | 1.5 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship between method development and validation for reliable results.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method is suitable for routine quality control analysis of pharmaceutical formulations and can be adapted for the analysis of biological samples with appropriate sample preparation. The validation results demonstrate that the method is reliable and meets the requirements of international guidelines for analytical method validation.
References
Application Notes and Protocols: 2-Phenylpropionic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Phenylpropionic Acid as a Versatile Scaffold
This compound, and its derivatives, represent a cornerstone scaffold in medicinal chemistry, most notably as the foundational structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This class of compounds has been in clinical use for nearly three decades, with prominent members including ibuprofen, naproxen, and ketoprofen.[1] The therapeutic effects of these agents stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[3][4]
The structural motif of this compound, featuring a phenyl ring linked to a propionic acid moiety, provides an ideal framework for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid group is crucial for its interaction with the active site of COX enzymes.[5] The chiral nature of this scaffold, with the (S)-enantiomer typically being the more pharmacologically active form, offers opportunities for developing single-enantiomer drugs with improved therapeutic indices.[1][6] Beyond NSAIDs, derivatives of this compound have been explored for a range of other biological activities, including antibacterial, anticancer, and anticonvulsant properties, highlighting its broad potential as a versatile building block in drug discovery.[7][8][9][10]
Quantitative Data: Cyclooxygenase Inhibition by Profen Derivatives
The primary mechanism of action for profen-based NSAIDs is the inhibition of COX-1 and COX-2 enzymes. The relative inhibitory activity against these two isoforms is a key determinant of a drug's efficacy and side-effect profile, particularly concerning gastrointestinal toxicity, which is primarily associated with COX-1 inhibition.[11][12] The table below summarizes the 50% inhibitory concentrations (IC50) for several common profens against COX-1 and COX-2.
| Drug | Chemical Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid | 12 - 13 | 80 - 370 | 0.15 |
| Naproxen | (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | 2.5 | 1.9 | 1.3 |
| Ketoprofen | (RS)-2-(3-Benzoylphenyl)propanoic acid | 0.3 | 2.9 | 0.1 |
| Flurbiprofen | (RS)-2-(2-Fluorobiphenyl-4-yl)propanoic acid | 0.5 | 4.0 | 0.13 |
| Celecoxib* | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 82 | 6.8 | 12 |
*Celecoxib is a selective COX-2 inhibitor and does not belong to the profen class but is included for comparison. Data compiled from multiple sources.[4][13]
Experimental Protocols
Protocol 1: Synthesis of a Representative Profen (Ibuprofen)
This protocol outlines the synthesis of Ibuprofen, a widely used NSAID, starting from isobutylbenzene. This multi-step synthesis is representative of the general approach to synthesizing 2-arylpropionic acids.[9][14][15]
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Petroleum ether
-
10% Hydrochloric Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)
Procedure:
-
Step 1: Friedel-Crafts Acylation of Isobutylbenzene a. To a solution of isobutylbenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride in portions while cooling in an ice bath. b. Slowly add acetic anhydride to the mixture and stir at room temperature until the reaction is complete (monitored by TLC). c. Quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl. d. Extract the product, 4'-isobutylacetophenone, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Reduction of the Ketone a. Dissolve the 4'-isobutylacetophenone in methanol. b. Add sodium borohydride in small portions while stirring. c. After the reaction is complete, acidify the mixture with 10% HCl. d. Extract the product, 1-(4-isobutylphenyl)ethanol, with an organic solvent, wash, dry, and concentrate.
-
Step 3: Conversion to the Alkyl Halide a. Dissolve the 1-(4-isobutylphenyl)ethanol in concentrated HCl. b. Stir vigorously until the reaction is complete. c. Extract the product, 1-chloro-1-(4-isobutylphenyl)ethane, with an organic solvent, wash with water and brine, dry, and concentrate.
-
Step 4: Grignard Reaction and Carboxylation a. In a flame-dried flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine in dry THF. b. Add a small amount of the 1-chloro-1-(4-isobutylphenyl)ethane to initiate the Grignard reaction. c. Once the reaction starts, add the remaining alkyl halide dropwise to maintain a gentle reflux. d. After the addition is complete, reflux the mixture for an additional 30 minutes. e. Cool the reaction mixture and pour it over crushed dry ice. f. After the dry ice has sublimated, add 10% HCl to the mixture. g. Extract the final product, Ibuprofen, with an organic solvent. h. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. i. The crude Ibuprofen can be purified by recrystallization.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a this compound derivative against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (this compound derivative)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Microplate reader
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). b. Prepare working solutions of the enzymes, arachidonic acid, and heme in the assay buffer.
-
Assay Procedure: a. To the wells of a microplate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2). b. Add various concentrations of the test compound or reference inhibitor to the wells. Include a control well with no inhibitor. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37°C for a specific reaction time (e.g., 2 minutes). f. Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: a. Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. b. The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
Visualizations
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 10. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 12. lecturio.com [lecturio.com]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 2-Phenylpropionic Acid Derivatives as COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 2-phenylpropionic acid derivatives as cyclooxygenase (COX) inhibitors. The information is compiled for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound derivatives, such as ibuprofen and ketoprofen, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, prostacyclins, and thromboxanes.[2][3] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal cytoprotection, while COX-2 is inducible and its expression is upregulated during inflammation.[4] The non-selective inhibition of both isoforms by traditional NSAIDs can lead to gastrointestinal side effects.[1] Consequently, significant research efforts have been directed towards the development of selective COX-2 inhibitors to minimize these adverse effects.[4]
This document outlines the synthetic strategies for creating novel this compound derivatives and the protocols for evaluating their COX inhibitory activity and selectivity.
Signaling Pathway of COX Enzymes
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and physiologically important prostanoids.[5] Understanding this pathway is crucial for designing effective inhibitors.
Caption: COX Signaling Pathway and Points of Inhibition.
Experimental Protocols
General Synthetic Scheme for this compound Derivatives
A common approach to synthesizing novel this compound derivatives involves the modification of the carboxylic acid group of a parent compound like ibuprofen or ketoprofen.[6][7] A representative multi-step synthesis is outlined below.[7]
Caption: General Synthetic Workflow for this compound Derivatives.
Protocol 1: Synthesis of Ibuprofen Hydrazide [6]
-
Esterification: Ibuprofen (0.0048 mol) is dissolved in 20 mL of ethanol. A few drops of concentrated sulfuric acid are added. The mixture is refluxed for 6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Hydrazide Formation: The resulting ibuprofen ester is then reacted with hydrazine hydrate to form ibuprofen hydrazide.
Protocol 2: Synthesis of Ketoprofen Analogs [8]
A series of ketoprofen analogs can be synthesized to evaluate their activities as selective COX-2 inhibitors. For example, compounds with an azido pharmacophore group have shown high COX-2 inhibitory selectivity and potency.[8] Molecular modeling studies can aid in the design of these analogs by predicting interactions with the active site of COX-2, such as with Arg(513).[8]
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using an in vitro assay. A common method is the enzyme immunoassay (EIA) which measures the production of prostaglandin E2 (PGE2).[5][9]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay [5][9]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Cofactor Solution: 100 µM hematin and 40 mM L-epinephrine in Tris-HCl buffer.
-
Enzyme Solution: Purified COX-1 or COX-2 enzyme (e.g., human recombinant) is diluted in Tris-HCl buffer.
-
Inhibitor Solution: The test compound is dissolved in DMSO to the desired stock concentration.
-
Substrate Solution: Arachidonic acid.
-
-
Assay Procedure:
-
In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.[5]
-
Add 20 µL of the enzyme solution (containing approximately 0.1-0.2 µg of COX-1 or COX-2).[5]
-
Incubate at room temperature for 2 minutes.[5]
-
Add 2 µL of the inhibitor solution (or DMSO for control) and pre-incubate at 37°C for 10 minutes.[5]
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specified time (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid in 1 N HCl).
-
-
Quantification:
-
The amount of PGE2 produced is quantified using a colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical) according to the manufacturer's instructions.[9]
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory efficacy of promising compounds can be evaluated using animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for acute inflammation.[10][11]
Protocol 4: Carrageenan-Induced Paw Edema in Rats [11]
-
Animals: Wistar albino rats (150-200 g) are used. The animals are acclimatized for at least one week under standard laboratory conditions.
-
Experimental Groups:
-
Control group: Receives the vehicle only.
-
Standard group: Receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Test groups: Receive the synthesized compounds at various doses.
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
The quantitative data from the in vitro COX inhibition assays should be summarized in a clear and structured table for easy comparison of the potency and selectivity of the synthesized derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ibuprofen (Reference) | - | Value | Value | Value |
| Nimesulide (Reference) | - | Value | Value | Value |
| Series 6 | ||||
| 6h | 4-((4-chlorophenyl)amino)methyl | 1.76 | 2.96 | 0.59 |
| 6l | 4-((4-fluorophenyl)amino)methyl | 1.40 | 2.34 | 0.60 |
| Ketoprofen Analogs | ||||
| 8a | Azido pharmacophore | >100 | 0.078 | >1282 |
| 8b | Azido pharmacophore | >100 | 0.057 | >1754 |
Note: The IC50 and SI values presented are examples from published studies and should be determined experimentally for newly synthesized compounds.[2][8]
Structure-Activity Relationship (SAR)
The data obtained from the biological evaluation of a series of derivatives can be used to establish structure-activity relationships. For instance, studies have shown that:
-
The free carboxylic acid group of this compound derivatives is crucial for interaction with key residues like Arg120 and Tyr355 in the COX active site.[2]
-
The addition of bulky and rigid groups to the core structure can enhance COX-2 selectivity.[12]
-
Incorporating specific pharmacophores, such as an azido group, can significantly increase both the potency and selectivity for COX-2.[8]
By systematically modifying the structure of the parent this compound and evaluating the biological activity, researchers can optimize the design of novel and more effective COX inhibitors.
References
- 1. jocpr.com [jocpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijpras.com [ijpras.com]
- 11. scielo.br [scielo.br]
- 12. Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 Inhibitors and Potential Anti-Inflammatory Agents: Evaluation of PGE2, TNF-α, IL-6 and Histopathological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Phenylpropionic Acid and its Metabolites in Biological Matrices using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-phenylpropionic acid (2-PPA) and its major metabolites, 2-PPA-acyl glucuronide and 2-PPA-S-acyl CoA thioester, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a model substrate for profen drugs, and understanding its metabolic fate is crucial in drug development and toxicology.[1] The presented protocol involves sample preparation, derivatization, and optimized GC-MS parameters to ensure accurate and reproducible quantification.
Introduction
This compound (2-PPA), also known as hydratropic acid, is a simple chiral carboxylic acid that serves as a structural analogue for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The metabolic activation of carboxylic acid-containing drugs is a critical area of study, as reactive metabolites can lead to adverse drug reactions. The two primary metabolic activation pathways for 2-PPA are acyl glucuronidation and the formation of an acyl-CoA thioester.[1][3][4] These reactive intermediates are implicated in covalent binding to proteins, a mechanism potentially leading to drug-induced toxicity.[1][3] Therefore, a reliable analytical method to quantify 2-PPA and its key metabolites is essential for pharmacokinetic and toxicological studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[5] However, due to the polar nature and low volatility of carboxylic acids like 2-PPA and its metabolites, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis.[5][6][7] This application note provides a comprehensive protocol for the extraction, derivatization, and subsequent GC-MS analysis of 2-PPA and its metabolites from biological samples such as serum or plasma.
Experimental Workflow
Metabolic Pathway of this compound
Detailed Protocols
Sample Preparation from Serum/Plasma
This protocol is optimized for the extraction of 2-PPA and its metabolites from serum or plasma samples.
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) solution (e.g., Ibuprofen-d3)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid
-
β-glucuronidase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw serum or plasma samples on ice.
-
Pipette 200 µL of the sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
For total 2-PPA (free and glucuronide-conjugated): Add 200 µL of β-glucuronidase solution in sodium acetate buffer. Incubate at 37°C for 2 hours to hydrolyze the glucuronide conjugate.
-
For free 2-PPA: Add 200 µL of sodium acetate buffer without the enzyme.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of formic acid to a pH of approximately 3-4.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[9]
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
This step is crucial for making the analytes volatile for GC-MS analysis.[5][10]
Materials:
-
Dried sample extract from the previous step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9][11]
-
Pyridine or Acetonitrile (derivatization solvent)
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
GC-MS Analysis
Instrumentation and Parameters: The following parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column[12] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[13] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[12] |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[12] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[12] |
| Source Temperature | 230°C[12] |
| Quadrupole Temperature | 150°C[14] |
| Mass Scan Range | m/z 40-500[9][11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for qualitative analysis |
Suggested SIM Ions:
-
2-PPA-TMS derivative: To be determined by analyzing a standard.
-
Internal Standard-TMS derivative: To be determined by analyzing a standard.
Quantitative Data
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The following tables provide representative data that can be expected from a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (µg/mL) | R² | Equation (y = mx + c) |
| This compound (2-PPA) | 0.1 - 50 | > 0.995 | y = (slope)x + (intercept) |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| 2-PPA | 0.5 (Low QC) | < 10% | < 15% | 85-115% |
| 5 (Mid QC) | < 10% | < 15% | 85-115% | |
| 40 (High QC) | < 10% | < 15% | 85-115% |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| 2-PPA | 0.03 | 0.1 |
Note: The quantitative data presented are examples and should be established for each specific laboratory setup and matrix.
Conclusion
The described GC-MS method provides a reliable and sensitive tool for the quantification of this compound and its metabolites in biological matrices. The protocol, involving liquid-liquid extraction and silylation derivatization, is effective for achieving the necessary volatility and chromatographic performance for these analytes. This application note serves as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and toxicology to aid in the assessment of the metabolic fate and potential bioactivation of profen-like drugs.
References
- 1. Differential effects of fibrates on the metabolic activation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vivo mechanistic studies on the metabolic activation of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC separation of 2-phenylpropionic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Peak tailing or fronting for acidic compounds like this compound is a common issue in reversed-phase HPLC.
-
Potential Cause 1: Secondary Interactions with Residual Silanols: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing.
-
Potential Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.
-
Potential Cause 3: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.
-
Q2: My retention time for this compound is unstable and keeps shifting. What could be the cause?
A2: Fluctuating retention times can compromise the reliability of your analytical method.
-
Potential Cause 1: Mobile Phase pH is too close to the pKa of this compound. Small changes in pH can significantly impact the ionization state and therefore the retention of the analyte.
-
Solution: Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound (approximately 4.5).
-
-
Potential Cause 2: Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or solvent evaporation can lead to shifts in retention.
-
Potential Cause 3: Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[1]
-
Q3: I am trying to separate the enantiomers of this compound, but I am not achieving baseline separation. How can I improve the resolution?
A3: Chiral separation of this compound often requires specific mobile phase additives or a chiral stationary phase.
-
Potential Cause 1: Inadequate Chiral Selector Concentration: If using a chiral mobile phase additive, the concentration may not be optimal.
-
Solution: Optimize the concentration of the chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[3] The separation of enantiomers can be sensitive to the concentration of the additive.
-
-
Potential Cause 2: Incorrect Mobile Phase Composition: The organic modifier and buffer composition can significantly influence chiral recognition.
-
Potential Cause 3: Unsuitable Stationary Phase: An achiral column may not provide sufficient selectivity for enantiomers without a chiral additive.
-
Solution: Consider using a chiral stationary phase (CSP) specifically designed for separating acidic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the reversed-phase HPLC separation of this compound?
A1: A common starting point for the achiral separation of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and a phosphate buffer adjusted to a pH of around 3 is often effective.[4] The ratio of organic to aqueous phase will determine the retention time and should be optimized for your specific column and system.
Q2: How does the pH of the mobile phase affect the retention of this compound?
A2: The pH of the mobile phase is a critical parameter. This compound is an acidic compound with a pKa around 4.5.
-
At a pH below its pKa, it will be in its neutral, protonated form, which is more hydrophobic and will be more strongly retained on a reversed-phase column.
-
At a pH above its pKa, it will be in its ionized, deprotonated form, which is more polar and will be less retained, leading to shorter retention times.[5]
Q3: What are the common organic modifiers used for the separation of this compound, and how do they differ?
A3: The most common organic modifiers used in reversed-phase HPLC are acetonitrile and methanol.[6]
-
Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds.
-
Methanol is a protic solvent and can offer different selectivity compared to acetonitrile due to its ability to engage in hydrogen bonding interactions. The choice between the two often comes down to empirical testing to see which provides the better separation for your specific sample matrix.
Q4: Can I use a gradient elution for the separation of this compound?
A4: Yes, a gradient elution can be beneficial, especially when analyzing this compound in a complex matrix with other compounds that have a wide range of polarities. A gradient allows for the separation of all components in a reasonable time with good resolution.[7]
Q5: What detection wavelength is typically used for this compound?
A5: this compound has a phenyl group, which provides good UV absorbance. A detection wavelength in the range of 220-230 nm is commonly used. For instance, a wavelength of 225 nm has been successfully employed.[8]
Experimental Protocols
Protocol 1: Achiral Separation of this compound using Reversed-Phase HPLC
This protocol outlines a general method for the separation of this compound on a C18 column.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Elution: Isocratic or gradient elution can be used. A typical starting isocratic condition is a 50:50 (v/v) mixture of Solvent A and Solvent B.[4] For gradient elution, a linear gradient from 30% B to 70% B over 10 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 225 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Chiral Separation of this compound Enantiomers using a Chiral Mobile Phase Additive
This protocol describes a method for separating the enantiomers of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive on an achiral C18 column.[3]
-
Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol (or acetonitrile) and a 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol/L of HP-β-CD.[3] The ratio of organic solvent to the aqueous buffer needs to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature as it can influence chiral separation.
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
Quantitative Data Summary
Table 1: Mobile Phase Composition and its Effect on Retention Time (Achiral Separation)
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Phosphoric Acid) | Retention Time (min) | Peak Shape |
| 40:60 | 8.5 | Symmetrical |
| 50:50 | 5.2 | Symmetrical |
| 60:40 | 3.1 | Symmetrical |
Note: The above data is illustrative and will vary depending on the specific column, system, and other chromatographic conditions.
Table 2: Effect of HP-β-CD Concentration on Enantiomeric Resolution (Chiral Separation)
| HP-β-CD Concentration (mmol/L) | Resolution (Rs) |
| 10 | 1.2 |
| 15 | 1.8 |
| 20 | 2.1 |
| 25 | 2.5 (Baseline) |
Note: This data is illustrative and demonstrates the general trend of improving resolution with increasing chiral additive concentration up to an optimal point.[3]
Visualizations
Caption: Workflow for mobile phase optimization for this compound.
Caption: Troubleshooting logic for peak tailing of this compound.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate [mdpi.com]
Technical Support Center: Stereoselective Synthesis of 2-Phenylpropionic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-phenylpropionic acid and its derivatives, commonly known as profens. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help prevent racemization and achieve high enantiomeric purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is responsible for the desired therapeutic activity, while the (R)-enantiomer is significantly less active and can contribute to side effects.[2] Therefore, preventing racemization is crucial to ensure the efficacy and safety of the final product.
Q2: What is the primary mechanism leading to racemization of this compound?
A2: The primary mechanism of racemization for this compound and other α-aryl carboxylic acids involves the deprotonation of the α-hydrogen (the hydrogen on the carbon adjacent to the carboxyl group). This abstraction of the α-proton by a base leads to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, resulting in a racemic mixture.[1][3]
Q3: What are the main strategies to synthesize enantiomerically pure this compound and avoid racemization?
A3: The three primary strategies to obtain enantiomerically enriched this compound are:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid, using a chiral catalyst.[4][5]
-
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.[6][7]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[8][9]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to a loss of stereochemical integrity during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation | Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and solvent can significantly impact enantioselectivity.[10] | Optimize Reaction Parameters: Systematically screen different temperatures, pressures, and solvents. Lowering the temperature can sometimes improve enantioselectivity. |
| Catalyst Deactivation or Impurity: The chiral catalyst may be impure, decomposed, or poisoned by impurities in the substrate or solvent.[10] | Ensure Catalyst Quality: Use a high-purity catalyst and handle it under an inert atmosphere. Purify the substrate and use high-purity, degassed solvents. | |
| Low Diastereomeric Excess (de%) with Chiral Auxiliaries | Incomplete Enolate Formation: Insufficient or incorrect base can lead to incomplete deprotonation and poor diastereoselectivity. | Choice of Base and Conditions: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) to ensure complete and clean enolate formation.[7] |
| Racemization during Auxiliary Removal: The conditions used to cleave the chiral auxiliary can sometimes cause racemization of the product. | Mild Cleavage Conditions: Employ mild hydrolysis conditions, such as using lithium hydroperoxide (LiOOH), to remove the auxiliary without affecting the stereocenter.[11] | |
| Low Enantiomeric Excess (ee%) in Enzymatic Resolution | Suboptimal pH or Temperature: Enzyme activity and enantioselectivity are highly dependent on the reaction medium's pH and temperature.[8] | Optimize Reaction Conditions: Perform small-scale experiments to determine the optimal pH and temperature for the specific lipase and substrate used.[8] |
| Low Conversion: In kinetic resolution, the enantiomeric excess of the remaining starting material and the product changes with conversion. Maximum ee% for the product is often achieved at around 50% conversion. | Monitor Reaction Progress: Track the conversion over time and stop the reaction at the optimal point to achieve the highest ee% for the desired enantiomer. | |
| General Racemization During Workup or Purification | Presence of Acid or Base: Traces of acid or base during workup or purification (e.g., chromatography on silica gel) can catalyze racemization.[1] | Neutralize Carefully: Ensure that the reaction mixture is neutralized before workup. Use a neutral stationary phase for chromatography if the product is sensitive to acidic or basic conditions. |
| Elevated Temperatures: Prolonged exposure to high temperatures during solvent removal or purification can lead to racemization. | Use Low Temperatures: Remove solvents under reduced pressure at low temperatures. Avoid unnecessarily high temperatures during all handling and purification steps. |
Key Experimental Protocols
Asymmetric Hydrogenation of 2-Phenylacrylic Acid using a Ru-BINAP Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of 2-phenylacrylic acid to (S)-2-phenylpropionic acid using a Ruthenium-BINAP catalyst.
Materials:
-
2-Phenylacrylic acid
-
[Ru(OAc)₂( (S)-BINAP)] catalyst
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge the autoclave with 2-phenylacrylic acid and the [Ru(OAc)₂( (S)-BINAP)] catalyst (substrate to catalyst ratio typically 100:1 to 1000:1).
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 atm).[12]
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., ¹H NMR or GC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Quantitative Data for Asymmetric Hydrogenation:
| Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | ee% |
| Ru-(S)-BINAP | Naphthacrylic acid | - | 134 | - | 98% (S)[13] |
| Ir-SpinPHOX | 2-Phenylacrylic acid | CH₂Cl₂ | 1-75 | rt | up to 99%[14] |
| Ru/MeOBIPHEP | 2-Phenethylacrylic acid | - | - | - | up to 98%[4] |
Diastereoselective Alkylation using an Evans Chiral Auxiliary
This protocol describes the synthesis of (S)-2-phenylpropionic acid using an Evans oxazolidinone chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
Propionyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
Acylation of the Auxiliary: Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise, followed by propionyl chloride. Allow the reaction to warm to room temperature and stir until completion. Work up to isolate the N-propionyloxazolidinone.
-
Diastereoselective Alkylation: Dissolve the N-propionyloxazolidinone in anhydrous THF and cool to -78 °C. Add NaHMDS or LDA dropwise and stir for 30-60 minutes to form the enolate. Add benzyl bromide and continue stirring at -78 °C for several hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purification: Purify the product by flash column chromatography on silica gel to separate the diastereomers.
-
Auxiliary Cleavage: Dissolve the purified major diastereomer in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of hydrogen peroxide followed by lithium hydroxide. Stir until the reaction is complete.
-
Workup and Isolation: Quench the excess peroxide with sodium sulfite. Extract the aqueous layer to remove the chiral auxiliary. Acidify the aqueous layer with HCl and extract the (S)-2-phenylpropionic acid with diethyl ether.
-
Analysis: Determine the diastereomeric excess of the alkylated product by ¹H NMR or GC analysis. Determine the enantiomeric excess of the final product by chiral HPLC.
Quantitative Data for Chiral Auxiliary Methods:
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de%) |
| Evans Oxazolidinone | Allyl Iodide | 98:2[7] |
| BINOL-based | Various | 69-86%[6] |
Enzymatic Kinetic Resolution of Racemic this compound Ester
This protocol outlines the kinetic resolution of a racemic ester of this compound using Candida rugosa lipase.
Materials:
-
Racemic methyl or ethyl 2-phenylpropionate
-
Candida rugosa lipase (CRL)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent (e.g., isooctane)
-
Sodium hydroxide solution for titration (if monitoring by pH-stat)
Procedure:
-
Prepare a solution of the racemic this compound ester in a suitable organic solvent.
-
Add the phosphate buffer to create a biphasic system.
-
Add the Candida rugosa lipase to the mixture.
-
Stir the reaction vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the hydrolysis. This can be done by taking aliquots of the organic phase and analyzing the ee% of the remaining ester and the product acid by chiral HPLC, or by monitoring the consumption of base using a pH-stat if the reaction is run in a predominantly aqueous medium.
-
Stop the reaction at approximately 45-50% conversion to obtain high ee% for both the unreacted (R)-ester and the produced (S)-acid.
-
Separate the aqueous and organic layers.
-
Isolate the unreacted (R)-ester from the organic layer.
-
Acidify the aqueous layer and extract the (S)-2-phenylpropionic acid.
-
Purify the products as needed.
Quantitative Data for Enzymatic Resolution:
| Enzyme | Substrate | Solvent System | Conversion (%) | ee% (Product) |
| Candida rugosa Lipase | Racemic this compound isopropyl ester | Isooctane/MTBE | 44.85 | 95.75 (S-acid)[8] |
| Penicillin G Acylase (PGA) | 2-Phenylpropionic ester | Tetrahydrofuran (95%) | - | >97.0 (S-acid)[15] |
| Candida antarctica Lipase B (CALB) | (R,S)-Flurbiprofen | - | - | 89.6[16] |
Visualizing Key Concepts
Below are diagrams created using Graphviz to illustrate important concepts in the stereoselective synthesis of this compound.
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: General workflow for asymmetric hydrogenation.
Caption: Decision tree for troubleshooting racemization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase-Catalyzed Hydrolysis in Micro Aqueous Mixed Organic Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of 2-Phenylpropionic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-phenylpropionic acid and its derivatives, such as ibuprofen.
Troubleshooting Guides
This section addresses specific issues encountered during synthesis, biocatalysis, and purification processes.
Chemical Synthesis
| Issue ID | Question | Possible Causes & Solutions |
| SYN-01 | Why am I experiencing low yields in my synthesis reaction? | Incomplete Reaction: Reactions like Fischer-Speier esterification are equilibrium-limited. Solution: Use an excess of one reactant (e.g., methanol) to shift the equilibrium or remove a byproduct (e.g., water via azeotropic distillation) as it forms.[1]Poor Catalyst Activity: The acid or metal catalyst may be old, deactivated, or insufficient. Solution: Use a fresh, appropriate catalyst in a sufficient amount. For instance, in Friedel-Crafts acylation, ensuring the activity of AlCl₃ is crucial.[1][2]Side Reactions: Unwanted side reactions, such as the formation of a dimethylated product during methylation of phenylacetonitrile, can consume starting material. Solution: Monitor the reaction closely using GC or TLC to stop it upon optimal conversion to the desired mono-methylated product.[3] |
| SYN-02 | How can I prevent the formation of emulsions during aqueous work-up? | Insufficient Ionic Strength: The aqueous layer may have a similar density to the organic layer. Solution: Add brine (a saturated NaCl solution) to the aqueous layer. This increases its density and ionic strength, helping to break the emulsion and decrease the solubility of the organic product in the aqueous phase.[1]Vigorous Shaking: Overly aggressive mixing can create stable emulsions. Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. |
| SYN-03 | My product seems to be lost during the extraction and washing steps. What could be the cause? | Product Solubility: The product, especially in its salt form after neutralization, might have partial solubility in the aqueous layer. Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. Acidifying the aqueous layer (to pH < 5) ensures the carboxylic acid is in its neutral, more organic-soluble form before extraction.[1][4] |
| SYN-04 | What leads to poor atom economy and excessive waste in traditional synthesis routes? | Use of Stoichiometric Reagents: Older methods, like the "brown synthesis" of ibuprofen, use stoichiometric amounts of reagents that are not incorporated into the final product, leading to significant waste.[5] Solution: Adopt greener synthesis routes, such as the BHC process for ibuprofen, which utilizes catalytic amounts of reagents and recycles solvents like anhydrous hydrogen fluoride. This improves atom economy from ~40% to over 77% (or 99% with recovery).[5][6] |
Biocatalytic Production
| Issue ID | Question | Possible Causes & Solutions |
| BIO-01 | Why does the enantioselectivity of my biocatalytic reaction decrease at higher substrate concentrations? | Multiple Enzyme Activity: At high substrate levels, different dehydrogenases or other enzymes with lower selectivity may become active, reducing the overall enantiomeric excess (e.e.).[7] Solution: Optimize the substrate concentration. Alternatively, adding cyclodextrins to the reaction medium can sometimes increase substrate tolerance and maintain high enantioselectivity.[7] Immobilizing the enzyme or cells can also enhance stability and selectivity.[7] |
| BIO-02 | The operational stability of my immobilized enzyme is poor. How can I improve it? | Enzyme Leaching or Denaturation: The immobilization matrix or reaction conditions (pH, temperature, solvent) may not be optimal. Solution: Screen different immobilization supports (e.g., calcium alginate) and conditions.[7] Using a biphasic system (e.g., aqueous/n-octane) can sometimes protect the enzyme from high concentrations of inhibitory substrates or products, improving stability and overall yield.[8] |
| BIO-03 | My whole-cell biotransformation is showing a low conversion rate. What are the key parameters to optimize? | Suboptimal Reaction Conditions: Factors like temperature, pH, cell concentration, and substrate concentration are critical. Solution: Systematically optimize each parameter. For example, in the conversion of phenylpyruvate, the optimal temperature was found to be 40°C.[8] Increasing cell concentration can improve the reaction rate, but there is a trade-off with production per gram of cells.[8] Ensure co-factors are available if needed. |
Purification & Downstream Processing
| Issue ID | Question | Possible Causes & Solutions |
| PUR-01 | How can I efficiently separate the (S)-enantiomer from a racemic mixture of this compound? | Challenging Separation of Enantiomers: Enantiomers have identical physical properties, making separation by standard distillation or crystallization difficult. Solution: Several specialized techniques can be used: • Enantioselective Crystallization: Techniques like stripping crystallization can be used to selectively crystallize one enantiomer.[9] • Chromatography: Chiral stationary phases in HPLC can resolve enantiomers.[10] • Enzymatic Resolution: Use an enzyme (e.g., penicillin G acylase) to selectively hydrolyze the ester of one enantiomer, allowing for subsequent separation of the resulting acid and the unreacted ester.[11] |
| PUR-02 | I am having difficulty removing impurities and by-products to achieve >99% purity. What strategies can I employ? | Complex Mixture: The crude product may contain unreacted starting materials, side-products, and catalyst residues. Solution: A multi-step purification scheme is often necessary.[12] This can include: • Extraction: To remove acid/base-soluble impurities.[3] • High Vacuum Rectification/Distillation: To separate components based on boiling point.[3][4] • Crystallization: An effective final step for achieving high purity, but solvent choice and conditions are critical.[13] |
| PUR-03 | The cost of downstream processing is too high. How can it be optimized for large-scale production? | Solvent and Energy Consumption: Large volumes of solvents for extraction and chromatography, as well as energy for distillation and crystallization, contribute significantly to costs.[12][14] Solution: • Process Intensification: Consider moving from batch to continuous flow processing, which can improve efficiency and reduce waste.[13] • Solvent Recycling: Implement systems to recover and reuse solvents. The BASF process, for example, recycles its anhydrous hydrogen fluoride solvent/catalyst with 99.9% efficiency.[6][15] • Optimize Purification Train: Develop a rational, product-specific purification strategy using the most efficient sequence of unit operations.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale synthesis routes for this compound and its derivatives like ibuprofen?
A1: The two most prominent industrial routes for ibuprofen, a derivative of this compound, are the Boots "brown process" and the BHC "green process".[5]
-
Boots Process: A six-step synthesis starting from isobutylbenzene involving Friedel-Crafts acylation, followed by several steps to build the propionic acid side chain. This process has poor atom economy (~40%).[5]
-
BHC (BASF) Process: A more sustainable three-step process, also starting from isobutylbenzene. It features a direct carbonylation step using a palladium catalyst. This route has a much higher atom economy (>77%) and significantly reduces waste by recycling the anhydrous hydrogen fluoride used as both catalyst and solvent.[5][6]
Q2: How does the choice of solvent impact the synthesis?
A2: The solvent plays a critical role in reaction rate, yield, and safety. In Fischer-Speier esterification, using an excess of methanol as the solvent drives the reaction forward.[1] In other cases, a non-polar solvent like toluene can be used to remove water azeotropically.[1] For SN2 reactions, polar aprotic solvents like DMF or acetone are preferred.[1] In the BHC process, anhydrous hydrogen fluoride uniquely acts as both a catalyst and a solvent, which can be efficiently recycled.[6][15]
Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?
A3: For monitoring reaction progress, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment, while Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer quantitative data on the conversion of reactants to products.[3][16] For final product purity analysis, HPLC is standard, especially for determining enantiomeric purity using a chiral column.[10] Structural confirmation is typically done using ¹H NMR and IR spectroscopy, with melting point analysis serving as a simple indicator of purity.[2]
Q4: What is racemization and how can it be a problem?
A4: Racemization is the conversion of an optically active compound (containing a single enantiomer, e.g., S-2-phenylpropionic acid) into a racemic mixture (a 50:50 mix of both S and R enantiomers), which is optically inactive.[17] This is a significant issue because for many profens, the (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is less active or inactive.[9] Racemization can occur under harsh conditions (heat or strong acid/base) via intermediates where the chiral center is temporarily destroyed.[17] It is crucial to control reaction and purification conditions to prevent loss of the desired enantiomer.
Data Presentation
Table 1: Comparison of Industrial Ibuprofen Synthesis Routes
| Feature | Boots "Brown" Synthesis | BHC "Green" Synthesis |
| Number of Steps | 6 | 3[5] |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Key Chemistry | Friedel-Crafts Acylation, Darzens condensation, etc. | Friedel-Crafts Acylation, Catalytic Carbonylation[18] |
| Catalyst/Solvent | AlCl₃, various solvents | Anhydrous HF (Catalyst & Solvent), Palladium (catalyst)[6][15] |
| Atom Economy | ~ 40%[5] | ~ 77% (99% with acetic acid recovery)[5] |
| Waste Generation | High volume of aqueous and solid waste | Minimal waste; HF is recycled[6][15] |
Table 2: Example Conditions for Hydrolysis of 2-Phenylpropanenitrile
| Parameter | Condition 1[4] | Condition 2[4] | Condition 3[3] |
| Reactants Ratio (NaOH:Water:Nitrile) | 2 : 1 : 1 (by weight) | 3 : 1.5 : 1 (by weight) | 10% Aqueous NaOH |
| Temperature | 95 °C | 105 °C | Reflux (~100-110°C) |
| Reaction Time | 15 hours | 10 hours | 4.5 hours |
| Work-up | Cool to 60°C, acidify (H₂SO₄) to pH < 5 | Cool to 40°C, acidify (H₂SO₄) to pH < 5 | Cool, extract with ether, acidify (HCl) |
| Reported Yield | 95% | 96% | 93% (after distillation) |
| Final Purity | 98% (after rectification) | 98% (after rectification) | Not specified, but product is distilled |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 2-Phenylpropanenitrile
This protocol is based on established laboratory and patented procedures.[3][4]
Materials:
-
2-phenylpropanenitrile
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% w/v)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 15-20%)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a reactor equipped with a reflux condenser and overhead stirrer, charge the 2-phenylpropanenitrile and the aqueous sodium hydroxide solution. A typical ratio is 1 equivalent of nitrile to 2-4 equivalents of NaOH in sufficient water.[4]
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots over time (e.g., every hour). The reaction can be followed by TLC or GC to observe the disappearance of the starting nitrile.[3] The reaction is typically complete within 3-15 hours, depending on the concentration and temperature.[3][4]
-
Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract with diethyl ether to remove any non-acidic impurities or unreacted starting material.[3]
-
Acidification: Cool the remaining aqueous layer in an ice bath. Slowly and carefully add sulfuric or hydrochloric acid with stirring until the pH is less than 5.[4] this compound will precipitate out as an oil or solid.
-
Product Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Purification: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.[3]
Protocol 2: Biocatalytic Resolution of Racemic 2-Phenylpropionic Ester
This protocol describes a general method for obtaining enantiomerically pure (S)-2-phenylpropionic acid using an enzyme.[11]
Materials:
-
Racemic 2-phenylpropionic ester (e.g., isopropyl ester)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., pH 7)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Acid and Base for pH adjustment and work-up
Procedure:
-
Reaction Medium: Prepare a micro-aqueous reaction system, for example, by using 95% THF as the primary solvent with a buffered aqueous phase.[11]
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic 2-phenylpropionic ester in the solvent system to a desired concentration (e.g., 0.3 g/mL).[11]
-
Enzyme Addition: Add the immobilized PGA enzyme (e.g., 1.5 mg/mL) to the mixture.[11]
-
Enzymatic Hydrolysis: Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0). The PGA will selectively hydrolyze the (S)-ester to (S)-2-phenylpropionic acid, leaving the (R)-ester largely unreacted.
-
Monitoring: Monitor the reaction progress and enantiomeric excess (e.e.) of the produced acid using chiral HPLC.
-
Termination and Separation: Once the desired conversion and e.e. are reached (e.g., >97%), stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Product Isolation: Separate the (S)-2-phenylpropionic acid from the unreacted (R)-ester. This is typically achieved by an acid-base extraction. Make the solution basic to convert the acid to its water-soluble salt, extract the organic-soluble (R)-ester, and then re-acidify the aqueous layer to recover the pure (S)-2-phenylpropionic acid.
Visualizations
Caption: General troubleshooting workflow for low yield issues.
Caption: Simplified chemical synthesis of this compound.
Caption: Workflow for enantioselective biocatalytic production.
References
- 1. benchchem.com [benchchem.com]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105037139A - Preparation method for this compound - Google Patents [patents.google.com]
- 5. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid using whole recombinant Escherichia coli cells in an aqueous/n-octane biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. air.unimi.it [air.unimi.it]
- 14. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 15. basf.com [basf.com]
- 16. benchchem.com [benchchem.com]
- 17. Racemization - Wikipedia [en.wikipedia.org]
- 18. Ibuprofen Synthesis [doc.comsol.com]
Technical Support Center: Refining the Purification of 2-Phenylpropionic Acid Crude Product
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-phenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as phenylacetonitrile or styrene.[1][2]
-
Intermediates: For instance, 2-phenylpropionitrile or 2-chloroethylbenzene, depending on the synthesis method.[1][2]
-
Side products: Byproducts from side reactions, such as the corresponding amide if the nitrile is hydrolyzed, or 3-phenylpropanoic acid.[1][3]
-
Solvent residues: Solvents used in the reaction or work-up.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most effective purification techniques for this compound are:
-
Aqueous Work-up/Liquid-Liquid Extraction: An essential preliminary step to remove acidic or basic impurities and water-soluble materials.[1][3]
-
Recrystallization: A powerful technique for purifying solid crude product, especially for removing impurities with different solubilities.[3][4]
-
Vacuum Distillation: Ideal for purifying this compound, which is a liquid at or near room temperature, from non-volatile or high-boiling impurities.[1][5]
-
Silica Gel Column Chromatography: Effective for separating the product from impurities with different polarities, though it may be less scalable for large quantities.[6]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties are summarized in the table below. Understanding these is crucial for selecting the appropriate purification method and conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [7][8][9] |
| Molecular Weight | 150.17 g/mol | [9] |
| Appearance | White to off-white crystalline solid or clear pale yellow liquid | [7][8][10] |
| Melting Point | ~5 °C | [8] |
| Boiling Point | 260-262 °C (at 760 mmHg) | [8][11] |
| 93-94 °C (at 0.9 mmHg) | [1] | |
| Density | ~1.1 g/mL at 25 °C | [8][11] |
| Water Solubility | Low (4.35 - 10 g/L) | [7][8][12] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and DMSO | [7][12] |
| pKa | ~4.34 - 4.9 | [8][13] |
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up
-
Possible Cause 1: Incorrect pH of the aqueous layer.
-
Troubleshooting: this compound is a carboxylic acid. To keep it in the organic layer, the aqueous wash should be neutral or acidic. If performing a basic wash to remove acidic impurities, ensure the pH is not so high that it deprotonates the desired product, pulling it into the aqueous layer. A mild base like sodium bicarbonate is often used.[3] To extract the product into the aqueous phase, a pH significantly above its pKa (e.g., using NaOH) is needed, followed by re-acidification to recover the product.[1]
-
-
Possible Cause 2: Emulsion formation.
-
Troubleshooting: Emulsions prevent clean separation of layers. To break an emulsion, try adding a small amount of brine (saturated NaCl solution).[3] Alternatively, allowing the separatory funnel to stand for an extended period can also help.
-
-
Possible Cause 3: Insufficient extractions.
-
Troubleshooting: When extracting the product from an aqueous layer into an organic solvent, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).[1] This is more efficient at recovering the product.
-
Issue 2: Product Fails to Crystallize During Recrystallization
-
Possible Cause 1: Inappropriate solvent or solvent system.
-
Troubleshooting: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Test a range of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) on a small scale first.
-
-
Possible Cause 2: Solution is not saturated.
-
Troubleshooting: Too much solvent may have been added. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 3: Supersaturation.
-
Troubleshooting: The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
-
-
Possible Cause 4: Presence of impurities inhibiting crystallization.
-
Troubleshooting: If the crude product is very impure, it may "oil out" instead of crystallizing. In this case, another purification step, such as column chromatography or an initial aqueous work-up, may be necessary before attempting recrystallization.
-
Issue 3: Cloudy Distillate During Vacuum Distillation
-
Possible Cause 1: Incomplete drying of the crude product.
-
Troubleshooting: Residual water from the work-up can co-distill with the product, causing a cloudy appearance.[6] Ensure the organic layer containing the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation. A final wash with brine during the work-up can also help remove residual water.[1][6]
-
-
Possible Cause 2: Leak in the vacuum system.
-
Troubleshooting: A leak can allow atmospheric moisture to enter the system.[6] Check all joints and connections to ensure they are properly sealed. Use high-vacuum grease where appropriate.
-
Issue 4: Poor Separation in Column Chromatography
-
Possible Cause 1: Inappropriate eluent system.
-
Troubleshooting: The polarity of the eluent may be too high or too low. If the product elutes too quickly with impurities, decrease the eluent polarity (e.g., increase the hexane to ethyl acetate ratio). If the product does not move down the column, gradually increase the eluent polarity.[6]
-
-
Possible Cause 2: Column overloading.
-
Troubleshooting: Using too much crude product for the amount of silica gel will result in poor separation. A general guideline is a silica gel to crude product weight ratio of at least 30:1 to 50:1 for effective separation.[6]
-
-
Possible Cause 3: Improper column packing.
-
Troubleshooting: Channels or cracks in the silica gel bed lead to uneven flow and poor separation.[6] Pack the column carefully as a slurry to ensure a uniform bed.
-
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether or another suitable organic solvent if the crude product is not already in solution.
-
Add an equal volume of deionized water, shake gently, allow the layers to separate, and discard the aqueous layer.
-
To remove basic impurities, wash the organic layer with a 1 M HCl solution.
-
To remove certain acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution. Vent the funnel frequently to release pressure from CO₂ evolution.[3]
-
Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.[3]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, washed this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent with heating. Allow it to cool to room temperature and then in an ice bath. A good solvent will show crystal formation upon cooling. Common solvent systems include ethanol/water or hexane/ethyl acetate.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the product just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Purification by Vacuum Distillation
-
Ensure all glassware is completely dry.
-
Place the crude, dried this compound in a round-bottom flask with a magnetic stir bar.
-
Set up a vacuum distillation apparatus (a short path apparatus is often suitable).
-
Slowly apply vacuum to the system, ensuring a stable pressure is reached (e.g., <1 mmHg).[1]
-
Begin heating the distillation flask with a heating mantle while stirring.
-
Collect any initial low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Increase the temperature to distill the this compound. The boiling point will depend on the pressure (e.g., 93-94 °C at 0.9 mmHg).[1] Collect the pure fraction in a pre-weighed receiving flask.
-
Stop the distillation when the temperature drops or when only a small, dark residue remains in the distillation flask.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical steps for troubleshooting recrystallization issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102351684A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105037139A - Preparation method for this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. tradeindia.com [tradeindia.com]
- 9. This compound | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 492-37-5: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 492-37-5 [chemicalbook.com]
- 12. glpbio.com [glpbio.com]
- 13. This compound(2-PPA) Supplier & Manufacturer | Factory Price [histry-chem.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Benzyl Cyanide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the methylation of benzyl cyanide, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the methylation of benzyl cyanide?
The most common byproduct is the di-methylated product, α,α-dimethylbenzyl cyanide, which results from the addition of a second methyl group.[1] Other potential byproducts include:
-
Phenylacetic acid: Forms due to hydrolysis of the nitrile group if water is present in the reaction mixture.[1]
-
Ether byproducts: Can be generated if an alcohol is used as a solvent in the presence of a strong base.[1]
-
Benzyl isocyanide: Often an impurity in the starting material, which can lead to discoloration and a strong, unpleasant odor in the final product.[1]
Q2: How can I minimize the formation of the di-methylated byproduct (α,α-dimethylbenzyl cyanide)?
Preventing di-methylation is critical for achieving a high purity of the desired mono-methylated product. Key strategies include:
-
Controlled Stoichiometry: Use a precise 1:1 molar ratio of benzyl cyanide to the methylating agent.[1]
-
Slow Addition: Add the methylating agent to the reaction mixture slowly and at a controlled rate to prevent localized high concentrations that favor di-methylation.[1]
-
Temperature Control: Maintain a low reaction temperature to moderate the reaction rate and enhance selectivity.[1]
-
Phase-Transfer Catalysis (PTC): This method can improve selectivity for mono-alkylation.[1]
Q3: My reaction is producing a significant amount of phenylacetic acid. What is the cause and how can I fix it?
The presence of phenylacetic acid indicates hydrolysis of the nitrile group, which is typically caused by water in the reaction mixture.[1] To resolve this, ensure the following:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents.
-
Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]
Q4: What is Phase-Transfer Catalysis (PTC) and why is it beneficial for this reaction?
Phase-transfer catalysis facilitates the reaction between reactants in different phases (e.g., an aqueous phase with the base and an organic phase with benzyl cyanide). A phase-transfer catalyst, such as a tetraalkylammonium halide, transports the hydroxide anion into the organic phase to deprotonate the benzyl cyanide.[1] This allows for the use of milder bases like NaOH, increases reaction rates at lower temperatures, and significantly improves the selectivity for mono-methylation, thereby minimizing the di-methylated byproduct.[1]
Q5: My final product is discolored and has a strong, unpleasant odor. What is the likely cause and how can I purify it?
This issue is often due to the presence of benzyl isocyanide as an impurity in the starting benzyl cyanide.[1][2] To remove this impurity, the benzyl cyanide can be purified before the reaction by washing it with warm (60°C) 50% sulfuric acid, followed by washes with sodium bicarbonate and sodium chloride solutions.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Methylated Product | • Incomplete reaction.• Sub-optimal base or catalyst.• Hydrolysis of starting material or product. | • Increase reaction time or temperature moderately.• Switch to a phase-transfer catalysis (PTC) system with NaOH/KOH.[1]• Ensure strictly anhydrous conditions (dry solvents and glassware, inert atmosphere). |
| High Percentage of Di-Methylated Product | • Molar excess of methylating agent.• Addition of methylating agent was too fast.• High reaction temperature. | • Use a strict 1:1 molar ratio of benzyl cyanide to methylating agent.[1]• Add the methylating agent dropwise over an extended period.• Perform the reaction at a lower temperature.[1] |
| Presence of Phenylacetic Acid | • Water present in the reaction mixture. | • Use anhydrous solvents and reagents.• Run the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Formation of Ether Byproducts | • Use of strong bases (e.g., sodium alkoxide) with alcohol solvents.[1] | • Use an aprotic solvent (e.g., toluene).• Employ a PTC method with aqueous NaOH instead of alkoxides.[1] |
| Product Discoloration / Foul Odor | • Presence of benzyl isocyanide in the starting material.[1] | • Purify the starting benzyl cyanide by washing with warm 50% H₂SO₄ before the reaction.[1][2] |
Experimental Protocols
Methylation of Benzyl Cyanide via Phase-Transfer Catalysis (PTC)
This protocol is a representative example for achieving high purity and yield.
Materials and Equipment:
-
Benzyl Cyanide (purified if necessary)
-
Methylating agent (e.g., Methyl Chloride, Methyl Iodide)
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Trioctylamine, a tetraalkylammonium halide)
-
Toluene (or another suitable aprotic solvent)
-
Standard reaction glassware with overhead stirrer, condenser, and addition funnels
-
Heating/cooling system
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare an aqueous solution of sodium hydroxide.
-
Add the phase-transfer catalyst to the NaOH solution.
-
Begin vigorous stirring to ensure thorough mixing of the aqueous and organic phases.
-
In a separate vessel, dissolve the benzyl cyanide in toluene.
-
-
Methylation Reaction:
-
Heat the reactor contents to the desired temperature (e.g., 30-40°C).[1]
-
Simultaneously and slowly, add the benzyl cyanide solution and the methylating agent over a period of 2-4 hours.[1]
-
Maintain a constant temperature throughout the addition.
-
If using a gaseous methylating agent like methyl chloride, the reaction can be conducted under a slight superatmospheric pressure (up to 5 bar).[3]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting α-methylbenzyl cyanide by vacuum distillation.
-
Data Presentation
Table 1: Comparison of Methylating Agents and Conditions
| Methylating Agent | Base / Catalyst | Yield of Mono-methylated Product | Purity | Reference |
| Dimethyl Carbonate | Trialkylamines | 29% (α,α-dimethylbenzyl cyanide) | Not Specified | [3] |
| Methyl Chloride | NaOH / Trioctylamine (PTC) | 98% (α,α-dimethylbenzyl cyanide) | > 99% | [3] |
| Methyl Iodide / Chloride | NaH, NaNH₂, or Sodium Alkoxide | Not Specified (Noted for increased ether byproduct formation) | Not Specified | [3] |
| Methyl Iodide | NaH | >95% (α,α-dimethylbenzyl cyanide) | >95% | [4] |
Visualizations
Caption: Reaction pathway for benzyl cyanide methylation and byproduct formation.
Caption: Troubleshooting workflow for common methylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 4. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Enantioseparation of 2-Phenylpropionic Acid via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of 2-phenylpropionic acid, a key chiral intermediate in the synthesis of many profen non-steroidal anti-inflammatory drugs (NSAIDs), is critical for ensuring pharmaceutical efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the enantioseparation of this compound, alongside alternative techniques, supported by experimental data to inform methodological selection.
HPLC Methodologies: A Comparative Analysis
The separation of this compound enantiomers by HPLC can be broadly categorized into three approaches: the use of a chiral mobile phase additive (CMPA), the application of a chiral stationary phase (CSP), and an indirect method involving derivatization.
Chiral Mobile Phase Additive (CMPA) Approach
This technique utilizes a standard achiral column, most commonly a C18 stationary phase, while introducing a chiral selector into the mobile phase. This approach is often lauded for its cost-effectiveness and versatility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely employed chiral selector for this purpose.[1][2][3] The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin and the enantiomers of this compound in the mobile phase, leading to differential retention on the achiral column.
Chiral Stationary Phase (CSP) Approach
In this direct method, the chiral selector is immobilized onto the stationary phase. While generally more expensive, CSPs can offer high selectivity and efficiency.[1][4][5][6] Polysaccharide-based CSPs are frequently used for the resolution of profens.[7] A novel approach involves the synthesis of a chiral stationary phase by grafting (S)-(+)-2-Phenylpropionic acid itself onto a metal-organic framework, which has demonstrated effective enantioseparation for various chiral compounds.[4]
Indirect Method via Derivatization
The indirect approach involves the conversion of the enantiomers into diastereomers by reacting the carboxylic acid group of this compound with a chiral derivatizing agent. The resulting diastereomeric products can then be separated on a conventional achiral reversed-phase HPLC column.[8] This method, while effective, requires an additional reaction step and careful removal of excess derivatizing agent to prevent column degradation.[8]
Experimental Data Summary
The following tables summarize typical experimental conditions and performance data for the different HPLC-based enantioseparation methods for this compound and its derivatives.
Table 1: HPLC Method Comparison for this compound Enantioseparation
| Parameter | Chiral Mobile Phase Additive (HP-β-CD) | Chiral Stationary Phase (Novel MOF-based) | Indirect Method (Derivatization) |
| Stationary Phase | ODS C18 (achiral)[1] | MIL-101-Ppa@SiO2 (chiral)[4] | Reversed-Phase (achiral)[8] |
| Mobile Phase | Methanol/Acetonitrile and 0.5% triethylamine acetate buffer (pH 3.0) with 25 mmol L−1 HP-β-CD[1] | n-hexane-isopropanol or n-hexane-dichloromethane[4] | Organic modifier-phosphate buffered mobile phase with sodium pentanesulphonate[8] |
| Flow Rate | 0.5 - 1.0 mL min−1[1] | 0.5 mL min−1[4] | Not specified |
| Detection | UV at 254 nm[1] | UV[4] | Not specified |
| Key Advantage | Cost-effective, versatile[1] | High selectivity, direct analysis | Utilizes standard achiral columns |
| Key Disadvantage | Potentially lower efficiency than CSPs | Higher cost of chiral columns | Additional sample preparation step, potential for reagent interference[8] |
Alternative Enantioseparation Techniques
While HPLC is a dominant technique, other methods have been successfully applied for the enantioseparation of this compound.
Table 2: Alternative Methods for this compound Enantioseparation
| Method | Principle | Key Features |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field within a capillary containing a chiral selector.[1] | High efficiency, low sample and reagent consumption. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often with a chiral stationary phase.[1] | Fast separations, reduced solvent waste. |
| Biphasic Recognition Chiral Extraction (BRCE) | Enantioselective partitioning between two immiscible phases, each containing a chiral selector that preferentially recognizes one enantiomer.[9] | Potential for preparative scale separations. |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support, using a chiral selector in one of the phases.[10] | Suitable for preparative separations, avoids irreversible adsorption. |
Experimental Protocols
HPLC Method with Chiral Mobile Phase Additive (HP-β-CD)
-
Preparation of Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer. The aqueous buffer is prepared as a 0.5% triethylamine acetate solution, with the pH adjusted to 3.0. To this, hydroxypropyl-β-cyclodextrin (HP-β-CD) is added to a final concentration of 25 mmol L−1.[1]
-
Chromatographic System: An HPLC system equipped with a UV detector and a conventional ODS C18 column is used.
-
Analysis: The sample containing racemic this compound is injected into the system. The separation is performed at a flow rate of 1.0 mL min−1 and a column temperature of 25°C. Detection is carried out at a wavelength of 254 nm.[1] Baseline separation of the enantiomers can be achieved under these optimized conditions.[1]
Synthesis of a Novel Chiral Stationary Phase and HPLC Analysis
-
Synthesis of MIL-101-Ppa@SiO2: 0.5 g of MIL-101@SiO2 and 18 mmol of (S)-2-phenylpropionic acid are added to 50 mL of DMF and agitated at 100 °C for 9 hours. The resulting product is thoroughly cleaned.[4]
-
Column Packing: The synthesized chiral stationary phase is packed into an HPLC column.
-
Chromatographic System: An HPLC system with a UV detector is used.
-
Analysis: The racemic analyte is dissolved to a concentration of 1 mg·mL−1. The separation is carried out at 40 °C with a flow rate of 0.5 mL·min−1. The mobile phase is optimized by comparing various compositions, such as n-hexane-isopropanol and n-hexane-dichloromethane.[4]
Indirect HPLC Method
-
Derivatization: The racemic this compound is reacted with an enantiomerically pure chiral derivatizing agent, such as (-)-(S)-α-methylbenzylamine, in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl and 1-hydroxybenzotriazole.[8]
-
Chromatographic System: A standard reversed-phase HPLC system is used.
-
Analysis: The resulting diastereomeric amides are separated on an achiral column using a mobile phase containing an organic modifier and a phosphate buffer. Sodium pentanesulphonate is added as an ion-pairing agent to remove unreacted amine.[8]
Method Validation Workflow
The validation of an HPLC method for enantioseparation is a critical step to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for method validation.
Caption: Workflow for HPLC Method Validation.
Conclusion
The enantioseparation of this compound can be effectively achieved using various HPLC methods. The choice of method depends on factors such as cost, available instrumentation, and the specific requirements of the analysis. The use of a chiral mobile phase additive like HP-β-CD offers a cost-effective and versatile approach suitable for many laboratories. Chiral stationary phases, although more expensive, can provide excellent selectivity and are ideal for direct analysis. The indirect method, while requiring additional sample preparation, can be implemented on standard achiral HPLC systems. For applications requiring larger scale separation or when dealing with complex matrices, alternative techniques such as SFC or HSCCC may be more appropriate. Proper method validation is paramount to ensure the generation of accurate and reliable data in the analysis of these critical chiral compounds.
References
- 1. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic enantioseparation of this compound using chiral mobile phase additive [ywfx.nifdc.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: Comparing the Biological Activity of 2-Phenylpropionic Acid and its Ester Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides an objective comparison of the biological activity of 2-phenylpropionic acid, the core structure of popular NSAIDs like ibuprofen and ketoprofen, and its ester derivatives. By leveraging experimental data, this document delves into the trade-offs between direct enzymatic inhibition and the prodrug strategy, offering insights into optimizing therapeutic efficacy while minimizing adverse effects.
The primary mechanism of action for this compound-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. However, the free carboxylic acid group, essential for binding to the active site of COX enzymes, is also implicated in the gastrointestinal toxicity associated with these drugs. Esterification of this carboxylic acid group presents a prodrug approach, aiming to mask the acidic moiety until it is hydrolyzed in vivo, thereby potentially reducing gastric irritation. This guide examines the biological consequences of this chemical modification.
In Vitro Cyclooxygenase (COX) Inhibition
The direct inhibitory effect of a compound on COX-1 and COX-2 enzymes is a critical measure of its anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater potency.
Studies have shown that derivatization of the carboxylate moiety of this compound NSAIDs can significantly alter their COX inhibitory profile. For instance, converting the carboxylic acid of indomethacin to methyl ester or various amides can transform a relatively COX-1 selective inhibitor into a potent and selective COX-2 inhibitor.[1] Similarly, certain 2-(4-substitutedmethylphenyl)propionic acid derivatives have demonstrated more potent inhibition of both COX-1 and COX-2 compared to ibuprofen.[2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 8.2 | 15.1 | 0.54 | [2] |
| Indomethacin | 0.09 | 1.4 | 0.06 | [1] |
| Indomethacin Methyl Ester | 15 | 0.02 | 750 | [1] |
| Indomethacin Methylamide | >100 | 0.02 | >5000 | [1] |
| Meclofenamic Acid | 0.1 | 0.03 | 3.3 | [1] |
| Meclofenamic Acid Methylamide | >100 | 0.2 | >500 | [1] |
| Compound 6h | 1.76 | 2.96 | 0.59 | [2] |
| Compound 6l | 1.40 | 2.34 | 0.60 | [2] |
*Compounds 6h and 6l are 2-(4-substitutedmethylphenyl)propionic acid derivatives.
In Vivo Anti-inflammatory Activity
While in vitro assays provide valuable information on direct enzyme inhibition, in vivo models are essential for evaluating the overall anti-inflammatory efficacy of a compound, taking into account factors like absorption, distribution, metabolism, and excretion. The carrageenan-induced paw edema model in rats is a widely used assay to assess acute inflammation.
Ester prodrugs of ketoprofen have demonstrated marked anti-inflammatory activity, in some cases exceeding that of the parent drug.[3][4] For example, a mutual prodrug of ketoprofen and salicylic acid was found to be the most active in a series of ester prodrugs.[3][4] Similarly, certain ester and amide prodrugs of ibuprofen and naproxen have shown significantly better anti-inflammatory activity than the parent compounds in the acetic acid-induced writhing test in mice.[5]
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Ulcerogenic Index | Reference |
| Ketoprofen | 25 | 58.2 | 28.3 | [3] |
| Ketoprofen Ester Prodrug (KDP-1) | Equimolar to Ketoprofen | 62.5 | 9.7 | [3] |
| Ketoprofen Ester Prodrug (KDP-2) | Equimolar to Ketoprofen | 66.8 | 8.4 | [3] |
| Ketoprofen Ester Prodrug (KDP-3) | Equimolar to Ketoprofen | 71.3 | 6.2 | [3] |
| Ketoprofen Ester Prodrug (KDP-4) | Equimolar to Ketoprofen | 75.1 | 5.8 | [3] |
| Ketoprofen Ester Prodrug (KDP-5) | Equimolar to Ketoprofen | 82.4 | 4.1 | [3] |
| Ketoprofen Ester Prodrug (KDP-6) | Equimolar to Ketoprofen | 78.9 | 4.9 | [3] |
Gastrointestinal Toxicity
A major drawback of traditional NSAIDs is their potential to cause gastrointestinal damage. The prodrug strategy aims to mitigate this by temporarily masking the free carboxylic acid. Studies have consistently shown that ester prodrugs of this compound derivatives, such as ibuprofen and ketoprofen, are significantly less irritating to the gastric mucosa than their parent drugs.[3][4][5][6][7] The ulcerogenic index, a measure of gastric damage, is markedly lower for the ester prodrugs.[3][4]
Experimental Protocols
In Vitro COX Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.
Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (or vehicle control).
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for an additional 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a plate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.[8]
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model assesses the ability of a test compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rat.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][10]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[10]
Inhibition of Protein Denaturation (BSA Assay)
Principle: This in vitro assay evaluates the anti-inflammatory activity of a substance by its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA). Denaturation of proteins is a well-documented cause of inflammation.
Procedure:
-
The reaction mixture consists of 0.5 mL of the test sample at different concentrations and 0.5 mL of a 0.2% w/v BSA solution.
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample to the control.[11][12]
Visualizing the Pathways and Processes
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Workflow of key experiments for evaluating biological activity.
Conclusion
The esterification of this compound represents a classic prodrug strategy with clear benefits and trade-offs. While direct COX inhibition may be reduced or altered in vitro, the in vivo anti-inflammatory activity of ester derivatives can be maintained or even enhanced. The most significant advantage of this approach is the marked reduction in gastrointestinal toxicity, a major clinical limitation of traditional NSAIDs. This comparative guide highlights that for the development of safer anti-inflammatory agents, focusing solely on in vitro COX inhibition may be insufficient. A holistic evaluation, encompassing in vivo efficacy and toxicity, is crucial for identifying promising drug candidates. The data presented underscores the potential of the ester prodrug approach to deliver effective anti-inflammatory therapy with an improved safety profile.
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel this compound derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. inotiv.com [inotiv.com]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. 2.6. Anti-Inflammatory Activity [bio-protocol.org]
- 12. jddtonline.info [jddtonline.info]
evaluation of different chiral stationary phases for 2-phenylpropionic acid resolution
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-phenylpropionic acid, a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), is a critical step in pharmaceutical development and quality control. The choice of chiral stationary phase (CSP) is paramount for achieving efficient and reliable resolution of its enantiomers. This guide provides an objective comparison of different CSPs for this purpose, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Stationary Phases
The successful chiral separation of this compound has been achieved using various types of chiral stationary phases, primarily polysaccharide-based and cyclodextrin-based CSPs. The following tables summarize the quantitative performance of selected CSPs under different chromatographic conditions.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantiorecognition capabilities.[1] Immobilized versions of these CSPs offer the advantage of being compatible with a wider range of solvents.[2]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | k1' | k2' | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak AD-H | Sub/supercritical fluid with alcohol modifier | Not Specified | Not Specified | - | - | - | Peak separation improved with decreasing outlet pressure | [3] |
| Chiralpak IA | n-Hexane/Ethanol/Dichloromethane (100:1:5 v/v/v) | 1.0 | UV at 380 nm | - | - | - | Baseline separation observed for similar biindole compounds | [2] |
| Chiralpak IB | n-Hexane/Ethanol/Dichloromethane (100:1:5 v/v/v) | 1.0 | UV at 380 nm | - | - | - | Baseline separation observed for similar biindole compounds | [2] |
Note: Direct comparative data for this compound on Chiralpak IA and IB was not available in the searched literature. The data presented is for structurally related compounds, indicating the potential applicability of these CSPs.
Cyclodextrin-Based Chiral Selector (as a Mobile Phase Additive)
An alternative to a chiral stationary phase is the use of a chiral selector as an additive to the mobile phase with an achiral column. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been effectively used for the resolution of this compound and its derivatives.[4][5]
| Stationary Phase | Chiral Mobile Phase Additive | Mobile Phase | Flow Rate (mL/min) | Detection | k1' | k2' | Separation Factor (α) | Resolution (Rs) | Reference |
| ODS C18 | 25 mmol L⁻¹ HP-β-CD | 0.5% triethylamine acetate buffer (pH 3.0) and methanol (80:20, v/v) | 1.0 | 254 nm | - | - | - | Baseline separation | [4] |
| ODS C18 | 25 mmol L⁻¹ HP-β-CD | 25 mmol L⁻¹ HP-β-CD aqueous buffer solution (pH 4.0, adjusted with triethylamine): methanol: glacial acetic acid (85:15:0.5 v/v/v) | Not Specified | Not Specified | - | - | - | Complete enantioseparation | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following are representative experimental protocols for the chiral separation of this compound.
Protocol 1: Chiral HPLC with Polysaccharide-Based CSP (General Method Development)
This protocol outlines a general approach for method development using immobilized polysaccharide-based columns like Chiralpak IA and IB.[1]
-
Column: Chiralpak IA or Chiralpak IB (250 mm x 4.6 mm i.d.)
-
Mobile Phase Screening:
-
Primary Screening:
-
Alkane/2-Propanol (e.g., 80:20 v/v)
-
Alkane/Ethanol (e.g., 80:20 v/v)
-
-
Secondary Screening (if necessary):
-
Mobile phases containing methyl tert-butyl ether (MtBE), tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate (EtOAc).
-
-
-
Additive for Acidic Compounds: For acidic analytes like this compound, an acidic additive such as trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1% (v/v) is typically added to the mobile phase to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Protocol 2: Chiral HPLC with Cyclodextrin Mobile Phase Additive
This protocol is based on the work by Tong, S. et al. (2013)[5] and another similar study.[4]
-
Column: ODS C18 reverse phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase Preparation: Prepare an aqueous buffer solution containing 25 mmol L⁻¹ hydroxypropyl-β-cyclodextrin (HP-β-CD). Adjust the pH to 4.0 with triethylamine. The final mobile phase composition is a mixture of this HP-β-CD buffer, methanol, and glacial acetic acid in the ratio of 85:15:0.5 (v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 254 nm.
Experimental Workflow
The process of evaluating different chiral stationary phases for the resolution of a specific compound like this compound follows a logical sequence. The diagram below illustrates a typical experimental workflow.
Caption: Workflow for CSP Evaluation
Conclusion
References
- 1. ct-k.com [ct-k.com]
- 2. Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Case with Atropisomeric 2,2’‐Biindole‐Based Monomers and Oligomer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and comparison of high performance liquid chromatography and high speed counter-current chromatography in enantioseparation of (±)-2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 2-Phenylpropionic Acid Analogs: In Vitro and In Vivo Perspectives
In the landscape of anti-inflammatory drug discovery, 2-phenylpropionic acid derivatives, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), continue to be a focal point for the development of new therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of a series of novel 2-(4-substitutedmethylphenyl)propionic acid derivatives, detailing their in vitro performance as cyclooxygenase (COX) inhibitors and offering insights into standard in vivo evaluation methodologies.
In Vitro Efficacy: Inhibition of Cyclooxygenase (COX) Enzymes
A series of novel this compound analogs, designated 6a-6m, were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The inhibitory activity is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. For comparison, the activities of the widely used NSAID, ibuprofen, and the COX-2 selective inhibitor, nimesulide, are also included.
The mechanism of action for NSAIDs is primarily through the inhibition of prostaglandin biosynthesis by targeting COX enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, and COX-2, which is induced during inflammation.[1][2]
Table 1: In Vitro COX-1 and COX-2 Inhibition of Novel this compound Analogs (6a-6m) and Reference Drugs.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| 6h | 0.85 | 0.42 | 2.02 |
| 6l | 1.70 | 0.38 | 4.47 |
| Ibuprofen | 2.45 | 5.80 | 0.42 |
| Nimesulide | >100 | 0.40 | >250 |
Data sourced from a study on novel this compound derivatives. The study indicated that compounds 6h and 6l demonstrated better COX-1 and COX-2 inhibition compared to ibuprofen, with COX-2 inhibition potency close to that of nimesulide.[1][2][3]
Prostaglandin Synthesis and COX Inhibition Pathway
The anti-inflammatory effects of this compound analogs are achieved by intercepting the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is a precursor to various prostaglandins that mediate inflammation, pain, and fever.[4][5] By inhibiting COX-1 and COX-2, these analogs reduce the production of prostaglandins.
Figure 1. Inhibition of the Prostaglandin Synthesis Pathway by this compound Analogs.
In Vivo Anti-Inflammatory Activity: A Methodological Overview
While in vivo data for the specific novel analogs 6a-6m is not publicly available, the standard method for evaluating the anti-inflammatory potential of such compounds is the carrageenan-induced paw edema model in rodents.[6][7] This model is a well-established and reproducible assay for acute inflammation.[7]
Table 2: Illustrative In Vivo Anti-Inflammatory Activity of Representative this compound Derivatives in the Carrageenan-Induced Paw Edema Model.
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) |
| Pelubiprofen | 30 | 3 | 55.4 |
| M-5011 | 10 | 3 | 62.0 |
| Diclofenac | 10 | 3 | 48.2 |
This table presents example data for other this compound derivatives to illustrate typical results from in vivo studies.[8][9][10] The percentage of paw edema inhibition is a measure of the anti-inflammatory effect of the compound compared to a control group.
Experimental Protocols
In Vitro COX Inhibition Assay
The inhibitory activity of the novel this compound analogs against COX-1 and COX-2 can be determined using an in vitro enzyme immunoassay kit.[1]
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture : The reaction mixture contains Tris-HCl buffer, EDTA, hematin, and the respective COX enzyme.
-
Test Compounds : The synthesized compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Initiation of Reaction : The reaction is initiated by the addition of arachidonic acid.
-
Incubation : The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
Termination and Measurement : The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is measured using an enzyme immunoassay (EIA).
-
Calculation of IC₅₀ : The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated from the concentration-response curve.[1]
In Vivo Carrageenan-Induced Paw Edema
This is a standard model to assess the acute anti-inflammatory activity of new compounds.[6][7]
-
Animal Model : Typically, Wistar rats or Swiss albino mice are used.
-
Grouping : Animals are divided into several groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the novel analogs.[10]
-
Compound Administration : The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation : After a specific period (e.g., 30-60 minutes), a subs plantar injection of a phlogistic agent, such as carrageenan (typically 1% solution), is given into the right hind paw of each animal.[7]
-
Measurement of Paw Edema : The volume of the paw is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Calculation of Inhibition : The percentage of inhibition of paw edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with the control group.
Drug Discovery and Development Workflow
The development of novel anti-inflammatory agents follows a structured workflow, from initial in vitro screening to subsequent in vivo validation. This process ensures a systematic evaluation of the compound's efficacy and safety.
Figure 2. A typical workflow for the discovery and evaluation of novel anti-inflammatory drugs.
References
- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Novel 2-Phenylpropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of a series of novel 2-phenylpropionic acid derivatives. The data presented is derived from a study by Gençer et al. (2017), which synthesized and evaluated these compounds for their potential as dual anti-inflammatory and antibacterial agents.[1][2][3] This document summarizes the quantitative antibacterial data, details the experimental protocols used for their determination, and visually represents the workflow for assessing their efficacy.
Comparative Antibacterial Activity
The antibacterial efficacy of the synthesized this compound derivatives was determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, highlight the varying degrees of antibacterial potency across the different derivatives.
| Compound | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) | Listeria monocytogenes (ATCC 1911) | Klebsiella pneumoniae (NCTC 9633) | Escherichia coli (ATCC 35218) | Escherichia coli (ATCC 25922) |
| 6a | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6b | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6c | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6d | 500 | 250 | 125 | 62.5 | 62.5 | 62.5 |
| 6e | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6f | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6g | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6h | 500 | 250 | 125 | 62.5 | 62.5 | 62.5 |
| 6i | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6j | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6k | >1000 | 500 | 250 | 125 | 62.5 | 62.5 |
| 6l | 250 | 125 | 62.5 | 31.25 | 62.5 | 62.5 |
| 6m | 500 | 250 | 125 | 62.5 | 62.5 | 62.5 |
| Chloramphenicol | 125 | 250 | 250 | 62.5 | 62.5 | 62.5 |
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL of this compound derivatives against various bacterial strains. [2]
Among the tested compounds, 6l demonstrated the most potent and broad-spectrum antibacterial activity, with lower MIC values against Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes compared to the other derivatives.[2] Notably, several compounds, including 6d , 6h , 6l , and 6m , displayed promising antibacterial properties when compared to the standard antibiotic, chloramphenicol.[1][2][3]
Experimental Protocols
The antibacterial activity of the this compound derivatives was assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[1]
1. Preparation of Test Compounds and Media:
-
The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds and the standard drug, chloramphenicol, were prepared in Mueller-Hinton broth to achieve final concentrations ranging from 1.95 to 1000 µg/mL.
2. Bacterial Inoculum Preparation:
-
Bacterial strains were cultured in Mueller-Hinton broth.
-
The turbidity of the bacterial suspensions was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microdilution Assay:
-
The assay was performed in 96-well microtiter plates.
-
Each well contained the prepared bacterial inoculum and a specific concentration of the test compound.
-
The plates were incubated for 24 hours at 37°C.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, a resazurin solution (20 µg/mL) was added to each well.
-
The plates were incubated for an additional 2 hours.
-
The MIC was determined as the lowest concentration of the compound that prevented a color change of the resazurin indicator (from blue to pink), which signifies the inhibition of bacterial growth.
-
The results were read using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the antibacterial properties of the this compound derivatives.
Caption: Workflow for MIC Determination.
Proposed Mechanism of Action
While the study by Gençer et al. focused on the synthesis and evaluation of the dual COX-inhibitory and antibacterial activities of these this compound derivatives, the precise molecular mechanism underlying their antibacterial action was not fully elucidated.[1] However, based on the known mechanisms of other phenolic compounds, it is hypothesized that their antibacterial effects may involve:
-
Disruption of the Bacterial Cell Membrane: The lipophilic nature of the phenylpropionic acid scaffold could facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Inhibition of Bacterial Enzymes: The functional groups on the derivatives could interact with and inhibit essential bacterial enzymes involved in critical metabolic pathways, such as those for cell wall synthesis, protein synthesis, or nucleic acid replication.
Further research is required to identify the specific bacterial targets and signaling pathways affected by these promising this compound derivatives. Understanding their precise mechanism of action will be crucial for their future development as effective antibacterial agents.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropionic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of 2-phenylpropionic acid, a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on published experimental data to assist in the selection of the most appropriate analytical method for your research and development needs.
Introduction
This compound, also known as hydratropic acid, is a chiral carboxylic acid that serves as a key structural motif in the "profen" class of NSAIDs, including ibuprofen and ketoprofen. Accurate and precise quantification of this compound and its derivatives is crucial for pharmacokinetic studies, formulation development, and quality control. Due to its chiral nature, enantioselective separation is often required, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide compares two powerful analytical techniques, HPLC and CE, for the enantioselective quantification of this compound and related compounds.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance characteristics of validated HPLC and Capillary Electrophoresis methods for the analysis of profens.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) for Ibuprofen | Capillary Electrophoresis (CE) for Profens |
| Linearity Range | 0.05 - 1.8 µg/mL | 1.0 - 50.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but linearity was validated |
| Limit of Quantification (LOQ) | 0.05 µg/mL (for impurities)[2] | Within 15% precision and accuracy[1] |
| Accuracy (% Recovery) | 90.2% to 109.2%[3] | Within 15%[1] |
| Precision (% RSD) | < 7.2%[3] | Within 15%[1] |
| Analysis Time | < 20 minutes | 12 - 17 minutes[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Ibuprofen and Related Compounds
This method is suitable for the simultaneous determination of ibuprofen and its related compounds.[2][3]
-
Instrumentation: A reversed-phase HPLC system equipped with a UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 μm particle size) maintained at 40 °C.[2]
-
Mobile Phase: A gradient elution using 10 mM sodium phosphate buffer at pH 6.9 (Mobile Phase A) and acetonitrile (Mobile Phase B).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 214 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.
-
Validation: The method was validated according to ICH guidelines for system suitability, specificity, linearity, precision, accuracy, sensitivity, and robustness.[2]
Capillary Electrophoresis (CE) for Enantioseparation of Profens
This stereospecific capillary zone electrophoresis (CZE) method is designed for the determination of the enantiomers of 2-arylpropionic acid derivatives in human serum.[1]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte: 0.05 M heptakis 2,3,6-tri-O-methyl-beta-cyclodextrin (TMβCD) as a chiral selector in 0.02 M triethanolamine-phosphate buffer at pH 5.0.[1]
-
Separation Voltage: Not explicitly stated, but typical for CZE.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection.
-
Sample Preparation: Enantiomers are extracted from acidified serum samples using methylene chloride.[1]
-
Validation: The method was validated for linearity, precision, and accuracy at the limit of quantification.[1]
Methodology Visualization
The following diagram illustrates a general workflow for the cross-validation of two different analytical methods.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
Discussion
Both HPLC and CE are powerful techniques for the quantification of this compound and its derivatives.
HPLC is a robust and widely used technique in pharmaceutical analysis. It offers excellent resolution and sensitivity, particularly when coupled with mass spectrometry. The availability of a wide range of chiral stationary phases makes it highly suitable for enantioselective separations. The validation data for HPLC methods demonstrate high accuracy and precision with low limits of quantification, making it ideal for impurity profiling and quality control of active pharmaceutical ingredients (APIs) and formulated products.[2][3]
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a green and cost-effective alternative to HPLC. For chiral separations, CE with chiral selectors in the background electrolyte provides excellent enantioselectivity.[1] The validation data for CE methods show good linearity, precision, and accuracy, making it a reliable technique for the analysis of profens in biological matrices.[1]
Conclusion
The choice between HPLC and CE for the quantification of this compound will depend on the specific application.
-
HPLC is a highly versatile and robust technique, well-suited for routine quality control, stability studies, and the analysis of a wide range of sample matrices. Its high sensitivity and the availability of various chiral stationary phases make it a powerful tool for both achiral and chiral analysis.
-
CE offers advantages in terms of speed, efficiency, and low solvent consumption, making it an excellent choice for high-throughput screening and for applications where sample volume is limited. Its ability to achieve high-resolution enantioseparations with chiral additives in the buffer makes it a strong alternative to chiral HPLC.
A cross-validation study is recommended when switching between these methods within a project to ensure the consistency and comparability of data. The workflow for such a study involves developing and validating each method independently, followed by the analysis of a common set of samples and a statistical comparison of the results.
References
Safety Operating Guide
Proper Disposal of 2-Phenylpropionic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-phenylpropionic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage waste streams containing this compound effectively.
This compound, also known as hydratropic acid, is a common reagent in chemical synthesis. Due to its hazardous properties, including causing skin irritation and serious eye irritation or damage, proper handling and disposal are critical.[1][2][3]
Key Safety and Disposal Information
The following table summarizes the critical safety and disposal parameters for this compound. This information is compiled from various safety data sheets (SDS) and hazardous waste management guidelines.
| Parameter | Quantitative Data/Information | Source |
| Hazard Class | Skin Corrosion/Irritation (Category 1B/2)[1][3], Serious Eye Damage/Irritation (Category 1/2)[1][2], Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] | [1][2][3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection (safety goggles or face shield), and face protection are mandatory.[1][2] A respirator may be needed under certain conditions. | [1][2] |
| Incompatible Materials | Strong oxidizing agents[1], bases, cyanides, and sulfides.[4] | [1][4] |
| Accidental Spill Response | For solid spills, sweep up and place into a suitable, labeled container for disposal.[5] For liquid spills, use an inert absorbent material (e.g., sand, silica gel, acid binder).[1] Ensure adequate ventilation.[5] | [1][5] |
| Primary Disposal Route | Dispose of as hazardous waste through a licensed professional waste disposal service.[6] | [6] |
| Drain Disposal | Prohibited. Do not empty into drains.[1][2] | [1][2] |
Experimental Protocol: Waste Preparation for Disposal
While specific chemical neutralization protocols for routine disposal of this compound are not recommended due to its hazardous nature, the following procedure outlines the steps for safely preparing the waste for collection by a certified hazardous waste disposal service.
Objective: To safely containerize and label this compound waste for professional disposal.
Materials:
-
This compound waste (solid or in solution)
-
Compatible hazardous waste container (e.g., high-density polyethylene) with a secure screw cap[4]
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Don PPE: Before handling any waste, put on all required personal protective equipment, including gloves, lab coat, and eye/face protection.
-
Work in a Ventilated Area: Conduct all waste handling procedures inside a certified fume hood to minimize inhalation exposure.
-
Segregate Waste: Ensure that the this compound waste is not mixed with incompatible materials, particularly bases or oxidizing agents.[4][7]
-
Containerize Waste:
-
Carefully transfer the this compound waste into a designated, compatible hazardous waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Securely Seal Container: Tightly screw the cap onto the waste container to prevent leaks or spills.
-
Label Container:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name ("this compound"), concentration (if in solution), and any other components in the waste mixture.
-
Indicate the associated hazards (e.g., "Corrosive," "Irritant").
-
-
Store for Pickup:
-
Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. 7.1.3 Base Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 6. This compound(2-PPA) Supplier & Manufacturer | Factory Price [histry-chem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling 2-Phenylpropionic acid
Essential Safety Protocols for Handling 2-Phenylpropionic Acid
For Immediate Reference by Laboratory and Development Professionals
This document provides critical safety and operational guidance for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring the safety of all personnel in the laboratory environment. This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Some classifications also indicate it can cause severe skin burns and eye damage. Therefore, rigorous safety measures must be implemented.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the appropriate personal protective equipment as outlined below. Engineering controls, such as fume hoods, should be the primary method of exposure control, with PPE providing an essential secondary barrier.
| Protection Area | Required Equipment | Standards & Specifications | Key Considerations |
| Eye & Face Protection | Chemical Safety Goggles or Eyeshields | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[2][5]. | Always wear when handling the solid or solutions. A face shield may be required for splash hazards. |
| Skin & Body Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use[6]. Use proper removal technique to avoid skin contact[6]. | Wear appropriate protective clothing to prevent any possibility of skin exposure[1][5]. A lab coat should be worn and kept buttoned. |
| Respiratory Protection | Not required under normal use with adequate ventilation[1][2][5]. | For nuisance dust: N95 (US) or P1 (EU EN 143) particle respirator[6]. For higher levels or poor ventilation: OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[6]. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed if respirators are warranted[5]. |
Operational Plan: Step-by-Step Safety Procedures
Follow this procedural guidance for all operations involving this compound to minimize risk.
Preparation and Donning PPE
-
Work Area Preparation : Ensure the work area is clean and uncluttered. Verify that a fume hood or other local exhaust ventilation is operational.[5] Locate the nearest safety shower and eyewash station.
-
Hand Washing : Thoroughly wash and dry hands before handling any PPE.
-
Lab Coat/Clothing : Don a lab coat over appropriate personal clothing. Ensure it is fully buttoned.
-
Respirator (If Required) : If the risk assessment indicates a need for respiratory protection (e.g., handling large quantities of powder, inadequate ventilation), perform a seal check and don the respirator according to your institution's respiratory protection program.
-
Eye Protection : Put on chemical safety goggles.[5]
-
Gloves : Don the final piece of PPE, the chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to ensure complete coverage.[6]
Safe Handling Procedure
-
Ventilation : Handle this compound exclusively in a well-ventilated area, preferably a certified chemical fume hood[2][5][7].
-
Avoid Contact : Take extreme care to avoid direct contact with skin and eyes[2][7]. Avoid generating dust when working with the solid form[6][7].
-
Hygiene : Do not eat, drink, or smoke in the handling area[7].
-
Storage : Keep the chemical in a tightly sealed container when not in use and store it in a cool, dry, well-ventilated location away from incompatible materials like strong oxidizing agents[2][5].
Doffing PPE and Decontamination
-
Glove Removal : Remove gloves first using a technique that avoids touching the outer contaminated surface with bare skin.
-
Goggle/Face Shield Removal : Remove eye and face protection.
-
Lab Coat Removal : Remove the lab coat, turning it inside out to contain any potential contamination.
-
Respirator Removal (If Used) : Remove the respirator last.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE[1][2][5][7].
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Chemical Waste
-
Collection : Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. Do not empty into drains[2][6].
-
Licensed Disposal : Arrange for disposal through a licensed professional waste disposal service[6]. The waste may be incinerated in a chemical incinerator equipped with an afterburner and scrubber[6].
-
Regulatory Compliance : Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal[2].
Contaminated PPE and Materials
-
Solid Waste : Dispose of all contaminated disposables, such as gloves, bench paper, and wipes, in a designated hazardous waste container.
-
Packaging : Contaminated packaging should be treated as unused product and disposed of accordingly[6].
-
Reusable PPE : If reusable protective clothing is worn, it should be laundered separately from other clothing before reuse[5][7].
Emergency First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][5][6]
-
Skin Contact : Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][5][6]
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and get medical aid.[2][5]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[5][6]
Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.com [capotchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
